Product packaging for ML-211(Cat. No.:)

ML-211

Cat. No.: B2907957
M. Wt: 418.5 g/mol
InChI Key: LPTMHNPBMQCQPG-UHFFFAOYSA-N
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Description

Lysophospholipase 1 (LYPLA1) is a protein palmitoyl thioesterase responsible for depalmitoylation of the oncogene HRas. Palmitoylation of such oncogenes is thought to be required for trafficking and malignant transformation, making LYPLA1 a target for downregulating oncogenic signaling. ML-211 is a carbamate-based dual inhibitor of LYPLA1 (IC50 = 17 nM) and the related LYPLA2 (IC50 = 30 nM). It can also inhibit the serine hydrolase ABHD11 with an IC50 value of 10 nM but is ≥ 50-fold selective for LYPLA in a panel of 20 additional serine hydrolases.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N4O2 B2907957 ML-211

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-24(2,3)19-14-16-28(17-15-19)23(30)29-26-18-22(27-29)25(31,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,31H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTMHNPBMQCQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of ML-211 (ML210) in Cancer Cells: A Technical Guide to Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ML-211, more accurately known as ML210, a potent and selective inducer of ferroptosis in cancer cells. This document details the molecular cascade initiated by ML210, from its intracellular activation to the execution of iron-dependent cell death. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the central signaling pathways.

Executive Summary

ML210 is a pro-drug that selectively induces a non-apoptotic form of programmed cell death called ferroptosis in cancer cells. Its mechanism of action is centered on the covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4), a critical regulator of lipid peroxide detoxification. Intracellularly, ML210 is metabolized into reactive electrophilic species that bind to the active site of GPX4, inactivating the enzyme. This leads to an accumulation of toxic lipid reactive oxygen species (ROS), which, in the presence of labile iron, culminates in oxidative damage to cellular membranes and cell death. Understanding this pathway is crucial for the development of novel cancer therapeutics that leverage ferroptosis to overcome resistance to conventional treatments.

The Molecular Mechanism of ML210-Induced Ferroptosis

The primary mechanism of action of ML210 involves a series of intracellular events that converge on the inhibition of GPX4.

Intracellular Activation: ML210 itself is not the active inhibitor of GPX4. Upon entering the cell, the nitroisoxazole moiety of ML210 undergoes metabolic transformation. It is first converted to an intermediate, JKE-1674, which is then further transformed into the highly reactive nitrile oxide electrophile, JKE-1777.[1]

Covalent Inhibition of GPX4: The reactive electrophile, JKE-1777, covalently binds to the selenocysteine residue in the active site of GPX4.[2] This covalent modification irreversibly inactivates the enzyme.

Accumulation of Lipid Peroxides: GPX4's primary function is to reduce lipid hydroperoxides to their corresponding non-toxic alcohols, using glutathione (GSH) as a cofactor. The inhibition of GPX4 by ML210's active metabolite leads to the unchecked accumulation of lipid peroxides, particularly those derived from polyunsaturated fatty acids (PUFAs) within cellular membranes.

Iron-Dependent Cell Death (Ferroptosis): The accumulated lipid peroxides can undergo iron-catalyzed decomposition (via the Fenton reaction) to generate highly reactive lipid radicals. This chain reaction of lipid peroxidation spreads throughout the cell's membranes, leading to a loss of membrane integrity, organelle damage, and ultimately, cell death through ferroptosis.

Quantitative Data on ML210 Activity

The efficacy of ML210 has been quantified in various cancer cell lines. The following tables summarize key potency metrics.

Cell LineCancer TypeIC50 (nM)EC50 (nM)Reference
BJeLR (HRASV12)Fibrosarcoma71-[2]
BJeH-LTFibroblast (immortalized)272-[2]
DRD-107-[2]
HT1080Fibrosarcoma100-[3]
---30[2][4]

IC50 (Inhibitory Concentration 50%) refers to the concentration of ML210 required to inhibit cell growth by 50%. EC50 (Effective Concentration 50%) refers to the concentration of ML210 required to induce a 50% maximal response (in this context, likely cell death or GPX4 inhibition).

A derivative of ML210, DC-2, which functions as a GPX4 degrader, has also been developed and characterized:

CompoundCell LineCancer TypeDC50 (nM)IC50 (nM)Reference
DC-2HT1080Fibrosarcoma30100[3]

DC50 (Degradation Concentration 50%) is the concentration required to degrade 50% of the target protein.

Key Signaling Pathways

The induction of ferroptosis by ML210 is embedded within a larger network of cellular metabolic and stress-response pathways.

ML210_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular ML210_ext ML210 ML210_int ML210 ML210_ext->ML210_int Cellular Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Metabolic Conversion JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Metabolic Conversion GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Binding (Inhibition) GPX4_inhibited GPX4 (Inhibited) Lipid_ROS Lipid Peroxides (PUFA-OOH) GSH GSH GPX4->GSH Uses Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to PUFA PUFAs Lipid_ROS->PUFA Reduces to PUFA-OH Iron Labile Iron Pool (Fe2+) Iron->Lipid_ROS Catalyzes Peroxidation GSSG GSSG PUFA->Lipid_ROS Oxidation

Caption: Intracellular activation of ML210 and subsequent GPX4 inhibition.

The core pathway is influenced by other cellular processes, notably the NRF2 antioxidant response and iron metabolism.

Ferroptosis_Regulation cluster_nrf2 NRF2 Antioxidant Response cluster_ferroptosis Ferroptosis Core Pathway NRF2 NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to KEAP1 KEAP1 KEAP1->NRF2 Promotes Degradation GSH_synthesis GSH Synthesis (GCLC, GSS) ARE->GSH_synthesis Upregulates Iron_metabolism_genes Iron Metabolism (FTH1, FTL, SLC40A1) ARE->Iron_metabolism_genes Upregulates GPX4_inhibition GPX4 Inhibition (e.g., by ML210) GSH_synthesis->GPX4_inhibition Counteracts Labile_Iron Labile Iron Pool Iron_metabolism_genes->Labile_Iron Regulates Lipid_ROS Lipid Peroxidation GPX4_inhibition->Lipid_ROS Leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Labile_Iron->Lipid_ROS Promotes

Caption: Regulation of ferroptosis by the NRF2 pathway and iron metabolism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ML210.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of ML210 on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT1080)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • ML210 stock solution (in DMSO)

  • Ferrostatin-1 (ferroptosis inhibitor, for control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of ML210 in complete growth medium. For control wells, prepare medium with DMSO (vehicle control) and medium with ML210 plus Ferrostatin-1 (1 µM).

  • Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate for 24-48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides in cells treated with ML210 using a ratiometric fluorescent probe.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates or glass-bottom dishes for microscopy

  • Complete growth medium

  • ML210 stock solution (in DMSO)

  • C11-BODIPY 581/591 stock solution (in DMSO)

  • PBS or HBSS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate culture vessel and allow them to adhere overnight. Treat the cells with the desired concentration of ML210 (e.g., 10 µM) for a specified time (e.g., 90 minutes).[5]

  • Probe Loading: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-10 µM.[6][7] Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.[7]

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation.[7] An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe. An overlay of the images will show the localization and extent of lipid peroxidation.[5]

Western Blotting for GPX4 and Ferroptosis Markers

This protocol is used to assess the levels of key proteins involved in the ferroptosis pathway.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4, diluted according to the manufacturer's instructions) in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

ML210 represents a significant tool compound for the study of ferroptosis and a promising starting point for the development of novel anticancer agents. Its mechanism of action, centered on the covalent inhibition of GPX4, highlights a key vulnerability in certain cancer cells, particularly those resistant to traditional therapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and leverage the therapeutic potential of inducing ferroptosis with ML210 and related compounds. Further research into the interplay between ML210-induced ferroptosis and other cellular pathways will be crucial for optimizing its clinical application.

References

In-Depth Technical Guide to ML-211: A Dual Inhibitor of LYPLA1 and LYPLA2 and its Function in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-211 is a potent, carbamate-based small molecule that acts as a dual inhibitor of lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1), and lysophospholipase 2 (LYPLA2).[1][2] By covalently modifying the active site of these serine hydrolases, this compound serves as a critical tool for investigating the cellular roles of these enzymes, particularly in the context of protein depalmitoylation and its downstream signaling consequences. This guide provides a comprehensive overview of this compound, including its mechanism of action, its impact on cellular pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound and its Molecular Targets

This compound was identified through a high-throughput screening campaign utilizing fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP).[3][4][5][6] It is characterized as a low-nanomolar, irreversible dual inhibitor of LYPLA1 and LYPLA2.[4][7] The primary targets of this compound, LYPLA1 and LYPLA2, are serine hydrolases that play a crucial role in lipid metabolism and protein modification.

LYPLA1 (APT1): This enzyme is a key regulator of protein palmitoylation, a reversible post-translational modification where a palmitate lipid is attached to a cysteine residue of a protein.[8] This modification is critical for the membrane localization, trafficking, and function of numerous proteins, including several oncogenes like H-Ras and N-Ras.[5][9][10][11] LYPLA1 reverses this process by removing the palmitate group, a process known as depalmitoylation.

LYPLA2: A close homolog of LYPLA1, LYPLA2's specific cellular functions are less characterized, but it is also known to be involved in lysophospholipid metabolism.[8] Dual inhibition of both LYPLA1 and LYPLA2 by this compound allows for the study of their potentially redundant or cooperative roles in cellular processes.

Off-Target Activity: It is important to note that this compound also exhibits inhibitory activity against another serine hydrolase, alpha/beta hydrolase domain-containing protein 11 (ABHD11).[4][12] This off-target effect should be considered when interpreting experimental results.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets and a key off-target has been determined using various biochemical assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target EnzymeInhibitorIC50 (nM)Assay TypeReference
LYPLA1 (APT1)This compound17Gel-based competitive-ABPP[1][2][4][13]
LYPLA2This compound30Gel-based competitive-ABPP[1][2][4][13]
ABHD11This compound10Gel-based competitive-ABPP[1][2][4][13]

Mechanism of Action and Cellular Pathways

This compound functions by irreversibly binding to the active site serine of LYPLA1 and LYPLA2, thereby inhibiting their enzymatic activity. The primary cellular consequence of this inhibition is the disruption of the dynamic protein palmitoylation-depalmitoylation cycle.

The Palmitoylation-Depalmitoylation Cycle

Protein palmitoylation is a dynamic process that controls the subcellular localization and signaling activity of many proteins. Palmitoylation, mediated by palmitoyl acyltransferases (PATs), typically occurs at the Golgi apparatus and promotes the trafficking of proteins to the plasma membrane.[11] Depalmitoylation, catalyzed by acyl-protein thioesterases like LYPLA1, leads to the removal of the palmitate anchor, causing the protein to detach from the membrane and return to the cytosol or other cellular compartments.[10]

cluster_0 Golgi Apparatus cluster_1 Plasma Membrane PATs PATs Protein_Golgi Protein PATs->Protein_Golgi Palmitoylated_Protein_Golgi Palmitoylated Protein Protein_Golgi->Palmitoylated_Protein_Golgi Palmitoylation Palmitoylated_Protein_PM Palmitoylated Protein Palmitoylated_Protein_Golgi->Palmitoylated_Protein_PM Vesicular Transport LYPLA1 LYPLA1 LYPLA1->Palmitoylated_Protein_PM Protein_PM Protein Palmitoylated_Protein_PM->Protein_PM Depalmitoylation Protein_PM->Protein_Golgi Cytosolic Translocation

Figure 1: The dynamic protein palmitoylation-depalmitoylation cycle.
Disruption of Ras Signaling by this compound

A well-studied consequence of LYPLA1 inhibition is the deregulation of Ras GTPase signaling. Oncogenic Ras proteins, such as H-Ras and N-Ras, require palmitoylation for their proper localization to the plasma membrane, where they become activated and engage downstream signaling cascades that promote cell proliferation and survival.[9][10]

By inhibiting LYPLA1, this compound prevents the depalmitoylation of Ras proteins. This leads to an accumulation of palmitoylated Ras at the plasma membrane, potentially enhancing its signaling output and contributing to oncogenic phenotypes. The precise consequences can be complex, as the subcellular localization of Ras dictates its interaction with different effector proteins.[9]

ML211 ML211 LYPLA1 LYPLA1 ML211->LYPLA1 inhibits Palmitoylated_Ras_PM Palmitoylated Ras (Plasma Membrane) LYPLA1->Palmitoylated_Ras_PM depalmitoylates Depalmitoylated_Ras_Cytosol Depalmitoylated Ras (Cytosol) Palmitoylated_Ras_PM->Depalmitoylated_Ras_Cytosol Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) Palmitoylated_Ras_PM->Downstream_Signaling activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival promotes

Figure 2: Inhibition of LYPLA1 by this compound and its effect on Ras signaling.

Detailed Experimental Protocols

The characterization of this compound's inhibitory activity relies heavily on activity-based protein profiling (ABPP) techniques. These methods utilize activity-based probes (ABPs) that covalently label the active site of enzymes.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency and selectivity of an inhibitor in a complex proteome.

Principle: A proteome sample is pre-incubated with the inhibitor (this compound), which will bind to its target enzymes. Subsequently, a broad-spectrum, fluorescently tagged ABP (e.g., fluorophosphonate-rhodamine, FP-Rh) is added. The ABP will label the remaining active serine hydrolases. By separating the proteins by SDS-PAGE and visualizing the fluorescence, a decrease in the fluorescent signal for a specific protein band in the presence of the inhibitor indicates target engagement.

Protocol:

  • Proteome Preparation:

    • Harvest cells (e.g., HeLa or HEK293T) and wash with PBS.

    • Lyse the cells by sonication or with a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant (soluble proteome).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Incubation:

    • Dilute the proteome to a final concentration of 1 mg/mL in an appropriate buffer (e.g., DPBS).

    • Add varying concentrations of this compound (or a DMSO control) to the proteome samples.

    • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Activity-Based Probe Labeling:

    • Add a fluorescently tagged serine hydrolase ABP (e.g., FP-Rh) to each sample to a final concentration of 1-5 µM.

    • Incubate for another 30-60 minutes at room temperature.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to LYPLA1 and LYPLA2.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Workflow Proteome Proteome (1 mg/mL) Incubate_Inhibitor Incubate with This compound (30 min, 37°C) Proteome->Incubate_Inhibitor Add_ABP Add Fluorescent ABP (e.g., FP-Rh) Incubate_Inhibitor->Add_ABP SDS_PAGE SDS-PAGE Add_ABP->SDS_PAGE Fluorescence_Scan Fluorescence Scanning SDS_PAGE->Fluorescence_Scan Data_Analysis Data Analysis (IC50 determination) Fluorescence_Scan->Data_Analysis

Figure 3: Workflow for gel-based competitive activity-based protein profiling (ABPP).
Fluorescence Polarization-Based Competitive ABPP (fluopol-ABPP)

This is a high-throughput method suitable for primary screening of inhibitor libraries.

Principle: This assay measures the change in fluorescence polarization of a fluorescently tagged ABP. A small, fluorescent ABP tumbles rapidly in solution, resulting in low fluorescence polarization. When the ABP binds to a larger enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive assay, if an inhibitor binds to the enzyme, it prevents the ABP from binding, resulting in a low fluorescence polarization signal.

Protocol:

  • Reagent Preparation:

    • Purified LYPLA1 or LYPLA2 enzyme.

    • Fluorescently tagged ABP (e.g., FP-Rhodamine).

    • Assay buffer (e.g., HEPES buffer with DTT).

    • This compound or other test compounds.

  • Assay Procedure (in a microplate format):

    • Add the purified enzyme to the wells of a microplate.

    • Add this compound or other test compounds at various concentrations (and a DMSO control).

    • Incubate to allow for inhibitor-enzyme binding.

    • Add the fluorescent ABP to all wells.

    • Incubate to allow for ABP-enzyme binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the inhibition of the enzyme.

    • Calculate the percentage of inhibition and determine the IC50 value.

cluster_0 No Inhibitor cluster_1 With this compound Enzyme_NoInhibitor Enzyme Enzyme_ABP_Complex Enzyme-ABP Complex (High Polarization) Enzyme_NoInhibitor->Enzyme_ABP_Complex ABP_NoInhibitor Fluorescent ABP ABP_NoInhibitor->Enzyme_ABP_Complex Enzyme_WithInhibitor Enzyme Enzyme_ML211_Complex Enzyme-ML211 Complex Enzyme_WithInhibitor->Enzyme_ML211_Complex ML211 This compound ML211->Enzyme_ML211_Complex ABP_WithInhibitor Free Fluorescent ABP (Low Polarization)

Figure 4: Principle of fluorescence polarization-based competitive ABPP.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the roles of LYPLA1 and LYPLA2 in cellular signaling. Its ability to potently and dually inhibit these enzymes has provided significant insights into the regulation of protein palmitoylation and its impact on oncogenic pathways such as Ras signaling. However, the off-target activity of this compound against ABHD11 and its modest solubility, which limits its use in in-vivo studies, are important considerations.[5][14] The development of more selective and in-vivo active inhibitors, such as ML378, represents an important advancement in this field.[5] Future research utilizing this compound and related compounds will likely continue to unravel the complex roles of protein depalmitoylation in health and disease, potentially identifying new therapeutic targets for cancer and other disorders.

References

ML-211: A Potent Dual Inhibitor of Lysophospholipase 1 and 2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ML-211 is a potent, carbamate-based irreversible dual inhibitor of Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), and Lysophospholipase 2 (LYPLA2), also known as Acyl-protein thioesterase 2 (APT2).[1][2] These enzymes play crucial roles in distinct but important cellular signaling pathways. LYPLA1 is recognized for its role in the depalmitoylation of proteins, a key post-translational modification regulating protein trafficking and function. A notable substrate of LYPLA1 is the oncoprotein HRas, making LYPLA1 a potential therapeutic target in cancer.[3] LYPLA2 is involved in the metabolism of lysophospholipids, which are bioactive lipid molecules implicated in a variety of signaling processes.[1] This guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways in which its targets are involved.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against human LYPLA1 and LYPLA2, as well as its off-target activity against other serine hydrolases, has been determined using competitive activity-based protein profiling (ABPP) techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (nM)Cell Line/ProteomeAssay Type
LYPLA117HeLa Cell LysateGel-based competitive ABPP
LYPLA230HeLa Cell LysateGel-based competitive ABPP
ABHD1110HeLa Cell LysateGel-based competitive ABPP

Data compiled from multiple sources.[1][2]

This compound demonstrates low nanomolar potency against both LYPLA1 and LYPLA2. It also exhibits potent inhibition of α/β-hydrolase domain-containing protein 11 (ABHD11). However, it shows high selectivity for LYPLA1/2 over a broader panel of other serine hydrolases, making it a valuable tool for studying the specific functions of these enzymes.

Signaling Pathways

The dual inhibition of LYPLA1 and LYPLA2 by this compound impacts two significant signaling pathways: the HRas palmitoylation cycle and lysophospholipid metabolism.

HRas Palmitoylation Cycle

LYPLA1 is a key enzyme in the dynamic regulation of HRas localization and signaling through its depalmitoylation activity. Palmitoylation is a reversible lipid modification that anchors HRas to the plasma membrane, a prerequisite for its signaling functions. The continuous cycle of palmitoylation and depalmitoylation controls the spatial and temporal activation of HRas. By inhibiting LYPLA1, this compound is expected to prolong the palmitoylated state of HRas, potentially altering its downstream signaling cascade.

HRas_Palmitoylation_Cycle cluster_membrane Plasma Membrane cluster_cytosol Cytosol HRas_GDP_Membrane HRas-GDP (Palmitoylated) GEF GEF HRas_GDP_Membrane->GEF LYPLA1 LYPLA1 HRas_GDP_Membrane->LYPLA1 Depalmitoylation HRas_GTP_Membrane HRas-GTP (Palmitoylated) GAP GAP HRas_GTP_Membrane->GAP Downstream Downstream Signaling HRas_GTP_Membrane->Downstream HRas_GDP_Cytosol HRas-GDP (Depalmitoylated) PAT PAT (Golgi) HRas_GDP_Cytosol->PAT Palmitoylation GEF->HRas_GTP_Membrane GTP loading GAP->HRas_GDP_Membrane GTP hydrolysis PAT->HRas_GDP_Membrane LYPLA1->HRas_GDP_Cytosol ML211 This compound ML211->LYPLA1

HRas Palmitoylation and Depalmitoylation Cycle
Lysophospholipid Metabolism

LYPLA2 is involved in the hydrolysis of lysophospholipids, such as lysophosphatidylcholine (LPC), to generate free fatty acids and glycerophosphocholine. Lysophospholipids are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes, including cell growth, inflammation, and apoptosis, by activating specific G protein-coupled receptors (GPCRs). Inhibition of LYPLA2 by this compound can lead to an accumulation of certain lysophospholipid species, thereby modulating these signaling pathways.

Lysophospholipid_Metabolism Phospholipid Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipid->PLA2 LPC Lysophosphatidylcholine (LPC) PLA2->LPC LYPLA2 LYPLA2 LPC->LYPLA2 Hydrolysis GPCR GPCR Signaling LPC->GPCR FFA Free Fatty Acid LYPLA2->FFA GPC Glycerophosphocholine LYPLA2->GPC ML211 This compound ML211->LYPLA2 Cellular_Responses Cellular Responses (e.g., Proliferation, Inflammation) GPCR->Cellular_Responses

Simplified Lysophospholipid Signaling Pathway

Experimental Protocols

The characterization of this compound as a dual inhibitor of LYPLA1 and LYPLA2 was primarily achieved through competitive activity-based protein profiling (ABPP). This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes. The potency of an inhibitor is determined by its ability to compete with the ABP for binding to the target enzyme.

Workflow for Inhibitor Discovery and Characterization

The discovery of this compound followed a typical high-throughput screening (HTS) and hit-to-lead optimization workflow.

Inhibitor_Workflow HTS High-Throughput Screening (HTS) (fluopol-ABPP) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Orthogonal Assays) Hit_ID->Hit_Validation SAR Structure-Activity Relationship (SAR) Optimization Hit_Validation->SAR Lead_Compound Lead Compound (this compound) SAR->Lead_Compound Selectivity Selectivity Profiling (gel-based competitive ABPP) Lead_Compound->Selectivity In_Situ In Situ & In Vivo Target Engagement Selectivity->In_Situ

Inhibitor Discovery and Characterization Workflow
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual and quantitative assessment of inhibitor potency and selectivity against a panel of enzymes in a complex proteome.

1. Proteome Preparation (e.g., from HeLa cells):

  • Culture HeLa cells to ~80-90% confluency.

  • Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

  • Lyse cells by sonication or dounce homogenization on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1 mg/mL with lysis buffer.

2. Inhibitor Incubation:

  • In a microcentrifuge tube, add a defined amount of the proteome (e.g., 50 µg in 50 µL).

  • Add this compound at various concentrations (typically from a 100x stock in DMSO) to the proteome. For a control, add an equivalent volume of DMSO.

  • Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to bind to its target enzymes.

3. Activity-Based Probe Labeling:

  • Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM.

  • Incubate the reaction for 30 minutes at room temperature.

4. SDS-PAGE and Fluorescence Scanning:

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).

  • Visualize the fluorescently labeled enzymes directly in the gel using a fluorescence gel scanner (e.g., Typhoon FLA 9000) with appropriate excitation and emission wavelengths for the fluorophore.

5. Data Analysis:

  • Quantify the fluorescence intensity of the bands corresponding to LYPLA1 and LYPLA2 using densitometry software (e.g., ImageJ).

  • Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable dose-response curve.

Fluorescence Polarization-Based Competitive ABPP (fluopol-ABPP)

This high-throughput assay format is used for the initial screening of large compound libraries.

1. Assay Principle:

  • A fluorescently labeled ABP, when unbound and small, tumbles rapidly in solution, resulting in low fluorescence polarization.

  • When the ABP binds to a larger target enzyme, its tumbling is restricted, leading to a high fluorescence polarization signal.

  • A competitive inhibitor will prevent the ABP from binding to the enzyme, resulting in a low fluorescence polarization signal.

2. Assay Protocol (Miniaturized for HTS):

  • In a 384-well plate, add purified recombinant LYPLA1 or LYPLA2 enzyme in an appropriate assay buffer.

  • Add compounds from a chemical library at a fixed concentration.

  • After a pre-incubation period, add the fluorescent ABP.

  • Incubate to allow for competitive binding.

  • Read the fluorescence polarization on a plate reader equipped with polarization filters.

3. Hit Identification:

  • Compounds that result in a significant decrease in fluorescence polarization are identified as potential inhibitors ("hits").

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of LYPLA1 and LYPLA2. Its dual inhibitory activity allows for the simultaneous perturbation of both HRas depalmitoylation and lysophospholipid signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to utilize and further characterize this compound in their specific model systems. The provided diagrams of the associated signaling pathways and the inhibitor discovery workflow serve as a conceptual framework for understanding the context and development of this potent dual inhibitor. As with any chemical probe, careful consideration of its off-target activities, particularly against ABHD11, is crucial for the interpretation of experimental results.

References

Investigating the Role of ML-211 in Protein Palmitoylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-211, a potent small-molecule inhibitor, and its critical role in the study of protein palmitoylation. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Introduction to Protein Palmitoylation and Depalmitoylation

Protein palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues of a protein via a thioester linkage. This lipid modification plays a crucial role in regulating protein trafficking, subcellular localization, membrane association, stability, and protein-protein interactions. The dynamic nature of palmitoylation, with cycles of attachment (palmitoylation) and removal (depalmitoylation), allows for precise spatial and temporal control of protein function.

Depalmitoylation is catalyzed by a class of enzymes known as acyl-protein thioesterases (APTs). The dysregulation of this process has been implicated in various diseases, including cancer and neurological disorders, making the enzymes involved attractive targets for therapeutic intervention.

This compound: A Dual Inhibitor of Acyl-Protein Thioesterases

This compound is a carbamate-based small molecule that acts as a potent dual inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1), and Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). By inhibiting these key depalmitoylating enzymes, this compound serves as an invaluable chemical tool to investigate the functional consequences of increased protein palmitoylation.

Mechanism of Action

This compound irreversibly inhibits APT1 and APT2 by carbamoylating the active site serine residue, thereby preventing the hydrolysis of the thioester bond between palmitate and the cysteine residue on substrate proteins. This leads to an accumulation of palmitoylated proteins, altering their subcellular localization and downstream signaling activities. While potent, it is important to note that this compound is less selective than other available probes like ML348 and ML349, which are selective for APT1 and APT2, respectively. This compound also exhibits inhibitory activity against other serine hydrolases, such as ABHD11.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its primary targets has been characterized through various biochemical assays. The following table summarizes the key quantitative data.

Target EnzymeIC50 (nM)Assay TypeReference
APT1 / LYPLA117Competitive Activity-Based Protein Profiling (ABPP)[2]
LYPLA230Competitive Activity-Based Protein Profiling (ABPP)[2]
ABHD1110Competitive Activity-Based Protein Profiling (ABPP)[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study protein palmitoylation.

Acyl-Biotin Exchange (ABE) Assay to Measure Protein Palmitoylation

The ABE assay is a powerful technique to detect and quantify changes in protein palmitoylation. This protocol is adapted for use with this compound to assess its impact on the palmitoylation status of a protein of interest.

Materials:

  • Cells expressing the protein of interest

  • This compound (stock solution in DMSO)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Blocking Buffer (Lysis Buffer containing 25 mM N-ethylmaleimide (NEM))

  • Hydroxylamine (HAM) Solution (0.7 M hydroxylamine in Lysis Buffer, pH 7.4)

  • Labeling Buffer (Lysis Buffer containing 1 µM HPDP-Biotin)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO (vehicle control) for a specified time (e.g., 4-6 hours) in serum-free media.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Blocking Buffer. Incubate for 1 hour at 4°C with constant rotation to block free thiol groups.

  • Protein Precipitation: Precipitate the proteins using chloroform/methanol precipitation to remove excess NEM.

  • Resuspension and Thioester Cleavage: Resuspend the protein pellet in Lysis Buffer. Divide each sample into two equal aliquots. To one aliquot, add the HAM solution (+HAM), and to the other, add Lysis Buffer (-HAM control). Incubate for 1 hour at room temperature to cleave the palmitoyl-thioester bonds.

  • Biotinylation: Add HPDP-Biotin to all samples and incubate for 1 hour at room temperature to label the newly exposed cysteine residues.

  • Affinity Capture: Add streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. The signal in the +HAM lane, corrected for the -HAM background, represents the amount of palmitoylated protein.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to determine the potency and selectivity of inhibitors like this compound against their target enzymes in a complex proteome.

Materials:

  • Cell or tissue lysate

  • This compound

  • Activity-based probe (ABP) for serine hydrolases (e.g., FP-Rhodamine)

  • SDS-PAGE and in-gel fluorescence scanning equipment

Procedure:

  • Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound for 30 minutes at room temperature. A DMSO-only control should be included.

  • Probe Labeling: Add the serine hydrolase ABP (e.g., FP-Rhodamine) to each sample and incubate for another 30 minutes at room temperature.

  • SDS-PAGE Analysis: Quench the reactions by adding SDS-PAGE loading buffer and resolve the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled enzymes using an in-gel fluorescence scanner. The inhibition of a specific enzyme by this compound will result in a decrease in the fluorescence intensity of the corresponding band compared to the DMSO control.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to APT1 and APT2 to determine the IC50 of this compound.

Visualization of Signaling Pathways and Workflows

The Role of this compound in the Ras Signaling Pathway

One of the most well-studied substrates of APT1 is the oncoprotein Ras. The subcellular localization and signaling activity of Ras are tightly regulated by a dynamic cycle of palmitoylation and depalmitoylation. Inhibition of APT1 by this compound disrupts this cycle, leading to the accumulation of palmitoylated Ras at the plasma membrane and altering its downstream signaling.

Ras_Palmitoylation_Cycle cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane Ras_GDP_Golgi Ras-GDP PAT Palmitoyl Acyltransferase (e.g., DHHC9) Ras_GDP_Golgi->PAT Substrate Ras_GTP_Palm_Golgi Palmitoylated Ras-GTP PAT->Ras_GTP_Palm_Golgi Palmitoylation Ras_GTP_Palm_PM Palmitoylated Ras-GTP Ras_GTP_Palm_Golgi->Ras_GTP_Palm_PM Vesicular Transport GEF GEF Ras_GTP_Palm_PM->GEF Effector Downstream Effectors (e.g., Raf, PI3K) Ras_GTP_Palm_PM->Effector Signal Transduction APT1 APT1 Ras_GTP_Palm_PM->APT1 Substrate GEF->Ras_GTP_Palm_PM Activation (GDP -> GTP) Ras_GDP_Cytosol Ras-GDP APT1->Ras_GDP_Cytosol Depalmitoylation ML211 This compound ML211->APT1 Inhibition Ras_GDP_Cytosol->Ras_GDP_Golgi Trafficking

Caption: Dynamic palmitoylation cycle of Ras and its inhibition by this compound.

Experimental Workflow for Acyl-Biotin Exchange (ABE)

The following diagram illustrates the key steps in the ABE assay used to assess the effect of this compound on protein palmitoylation.

ABE_Workflow start Treat cells with this compound or DMSO (control) lysis Lyse cells in buffer containing NEM to block free thiols start->lysis precip Precipitate proteins to remove excess NEM lysis->precip resuspend Resuspend protein pellet precip->resuspend split Split sample into +HAM and -HAM aliquots resuspend->split ham_treat Treat with Hydroxylamine (+HAM) to cleave thioester bonds split->ham_treat +HAM control_treat Incubate without Hydroxylamine (-HAM) split->control_treat -HAM biotinylate Label newly exposed thiols with HPDP-Biotin ham_treat->biotinylate control_treat->biotinylate capture Capture biotinylated proteins with streptavidin beads biotinylate->capture wash Wash beads to remove non-specific binders capture->wash elute Elute captured proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze ML211_Logic ML211 This compound APTs Acyl-Protein Thioesterases (APT1 & APT2) ML211->APTs Inhibits Palm_Level Increased Protein Palmitoylation Level ML211->Palm_Level Results in Depalm Protein Depalmitoylation APTs->Depalm Catalyzes APTs->Palm_Level Leads to Depalm->Palm_Level Reduces Localization Altered Subcellular Localization of Proteins (e.g., Ras at plasma membrane) Palm_Level->Localization Signaling Modified Downstream Signaling Pathways Localization->Signaling Cell_Pheno Changes in Cellular Phenotype (e.g., proliferation, trafficking) Signaling->Cell_Pheno

References

An In-Depth Technical Guide to the Enzymatic Targets of ML211

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic targets of the small molecule inhibitor, ML211. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize ML211 in preclinical research. This document summarizes key quantitative data, outlines detailed experimental protocols for target identification and validation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ML211

ML211 is a potent, carbamate-based dual inhibitor of Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), and the closely related Lysophospholipase 2 (LYPLA2)[1][2]. These enzymes play a crucial role in the post-translational modification of proteins through depalmitoylation, a process that regulates protein trafficking, localization, and signaling. Notably, LYPLA1 is responsible for the depalmitoylation of the oncogene HRas, making it a compelling target for cancer therapy research[1]. ML211 was identified through a high-throughput screening campaign and has been characterized as a valuable chemical probe for investigating the biological functions of LYPLA1 and LYPLA2[3][4][5].

Quantitative Inhibition Data

The inhibitory activity of ML211 against its primary targets and a known off-target has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key metrics for evaluating the potency and cellular toxicity of the compound.

Target Enzyme Inhibitor IC50 (nM) Assay Type
LYPLA1 (APT1)ML21117Competitive ABPP
LYPLA2ML21130Competitive ABPP
ABHD11ML21110Competitive ABPP

Data sourced from MedchemExpress and APExBIO product pages.[1][2]

Cell Line Compound CC50 (µM) Assay Type
Not SpecifiedML211> 6WST-1 Assay
Not SpecifiedML226 (anti-probe)> 6WST-1 Assay

Data sourced from Taizhou Crene Biotechnology Co., Ltd. product page.[6]

Signaling Pathway Involvement: The Role of LYPLA1/2 in Ras Signaling

LYPLA1 and LYPLA2 are serine hydrolases that catalyze the removal of palmitate groups from modified cysteine residues on proteins. One of the most critical substrates of LYPLA1 is the oncoprotein HRas[1]. Palmitoylation is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their signaling activity. By removing the palmitate group, LYPLA1 can modulate the localization and, consequently, the signaling output of HRas. Inhibition of LYPLA1 by ML211 is therefore hypothesized to maintain HRas in its palmitoylated, membrane-associated, and active state, which could have complex downstream effects on cell growth and proliferation pathways.

Ras_Signaling_Pathway ML211 ML211 LYPLA1_2 LYPLA1/LYPLA2 ML211->LYPLA1_2 inhibition Depalmitoylation Depalmitoylation LYPLA1_2->Depalmitoylation catalyzes Palmitoylation Palmitoylation HRas_active HRas (Active, Membrane-bound) Palmitoylation->HRas_active leads to HRas_inactive HRas (Inactive, Cytosolic) Depalmitoylation->HRas_inactive results in HRas_inactive->Palmitoylation is modified by HRas_active->Depalmitoylation is substrate for Downstream Downstream Signaling (e.g., Raf-MEK-ERK) HRas_active->Downstream activates

Caption: Role of LYPLA1/2 in the HRas palmitoylation cycle and its inhibition by ML211.

Experimental Protocols

The identification and characterization of ML211's enzymatic targets were achieved through a series of sophisticated proteomics and biochemical assays. Below are detailed methodologies for the key experiments cited in the literature.

Fluorescence Polarization-Based Competitive Activity-Based Protein Profiling (Fluopol-ABPP) for High-Throughput Screening

This assay was employed for the initial high-throughput screening to identify inhibitors of LYPLA1 and LYPLA2[3][4][5]. It measures the change in fluorescence polarization of a specific probe upon binding to its target enzyme, which is competed by the inhibitor.

Materials:

  • Purified recombinant LYPLA1 or LYPLA2 enzyme.

  • Fluorophosphonate-rhodamine (FP-Rh) probe.

  • Assay buffer (e.g., Phosphate-Buffered Saline, PBS).

  • 384-well microplates.

  • Test compounds (including ML211).

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare a solution of the target enzyme (LYPLA1 or LYPLA2) in the assay buffer.

  • Dispense the enzyme solution into the wells of a 384-well microplate.

  • Add test compounds at various concentrations to the wells.

  • Incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Add the FP-Rh probe to each well. The probe will bind to the active site of the enzyme that is not occupied by an inhibitor.

  • Incubate for an additional period (e.g., 15 minutes) to allow the probe to react.

  • Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the probe by the inhibitor.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluopol_ABPP_Workflow start Start prep_enzyme Prepare Enzyme Solution (LYPLA1 or LYPLA2) start->prep_enzyme dispense_enzyme Dispense into 384-well plate prep_enzyme->dispense_enzyme add_compounds Add Test Compounds (e.g., ML211) dispense_enzyme->add_compounds incubate1 Incubate (30 min, RT) add_compounds->incubate1 add_probe Add FP-Rh Probe incubate1->add_probe incubate2 Incubate (15 min, RT) add_probe->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end Gel_ABPP_Workflow start Start prep_lysate Prepare Proteome Lysate start->prep_lysate incubate_inhibitor Incubate with ML211 (various concentrations) prep_lysate->incubate_inhibitor incubate_probe Add FP-Rh Probe and Incubate incubate_inhibitor->incubate_probe sds_page Separate Proteins by SDS-PAGE incubate_probe->sds_page visualize Visualize Fluorescent Bands sds_page->visualize quantify Quantify Band Intensity and Determine IC50 visualize->quantify end End quantify->end SILAC_ABPP_Workflow start Start culture_cells Culture Cells in 'Light' and 'Heavy' Media start->culture_cells treat_cells Treat 'Light' Cells with ML211 Treat 'Heavy' Cells with DMSO culture_cells->treat_cells combine_lysates Combine Lysates (1:1) treat_cells->combine_lysates label_probe Incubate with FP-Biotin Probe combine_lysates->label_probe enrich Enrich Labeled Proteins (Streptavidin Beads) label_probe->enrich digest Digest Proteins to Peptides enrich->digest lc_ms Analyze by LC-MS digest->lc_ms quantify Quantify 'Light'/'Heavy' Ratios to Identify Targets lc_ms->quantify end End quantify->end

References

ML-211: An In-Depth Technical Guide on its Impact on Cellular Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-211 is a potent small molecule inhibitor with significant effects on cellular lipid metabolism. Identified as a dual inhibitor of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2), and a potent inhibitor of the serine hydrolase ABHD11, this compound offers a unique tool to probe the intricate roles of these enzymes in lipid signaling and homeostasis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, its quantitative effects on its target enzymes, detailed experimental protocols for studying its impact, and visualizations of the affected signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on the modulation of lipid metabolic pathways.

Introduction to this compound and its Molecular Targets

This compound is a carbamate-based compound that has been characterized as a potent, irreversible dual inhibitor of LYPLA1 (also known as acyl-protein thioesterase 1, APT1) and LYPLA2.[1][2][3] Additionally, it exhibits inhibitory activity against another serine hydrolase, α/β-hydrolase domain-containing protein 11 (ABHD11).[1] These target enzymes play crucial roles in distinct but interconnected aspects of lipid metabolism.

  • LYPLA1 and LYPLA2: These enzymes are involved in the hydrolysis of lysophospholipids, which are bioactive lipid signaling molecules.[4] They also function as acyl-protein thioesterases, mediating the depalmitoylation of proteins.[4][5][6] Protein S-palmitoylation is a reversible post-translational modification that regulates protein trafficking, localization, and activity.[5][6] By inhibiting LYPLA1 and LYPLA2, this compound can therefore modulate both lysophospholipid signaling and the palmitoylation status of various cellular proteins.

  • ABHD11: This mitochondrial hydrolase is critical for maintaining the function of the α-ketoglutarate dehydrogenase complex, a key enzyme in the tricarboxylic acid (TCA) cycle.[7][8] Inhibition of ABHD11 has been shown to impact mitochondrial metabolism and drive changes in sterol biosynthesis.[7][9] Specifically, loss of ABHD11 function leads to the accumulation of 2-oxoglutarate and can impair the lipoylation of mitochondrial proteins, protecting them from lipid peroxidation damage.[10][11]

The multi-target profile of this compound makes it a powerful tool for dissecting the complex interplay between different lipid metabolic pathways and their downstream cellular consequences.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 Value (nM)Reference
Lysophospholipase 1 (LYPLA1/APT1)17[1]
Lysophospholipase 2 (LYPLA2)30[1]
α/β-hydrolase domain-containing 11 (ABHD11)10[1]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on LYPLA1, LYPLA2, and ABHD11 leads to the perturbation of key cellular signaling pathways.

Impact on Protein S-Palmitoylation Cycle

This compound disrupts the dynamic balance of protein S-palmitoylation by inhibiting the depalmitoylating enzymes LYPLA1 and LYPLA2. This leads to an accumulation of palmitoylated proteins, which can alter their subcellular localization and signaling functions.

Protein S-Palmitoylation Cycle Disruption by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Palmitoylated Protein (Membrane-Bound) Palmitoylated Protein (Membrane-Bound) LYPLA1/2 LYPLA1/LYPLA2 (Depalmitoylating Enzymes) Palmitoylated Protein (Membrane-Bound)->LYPLA1/2 Depalmitoylation Unpalmitoylated Protein (Cytosolic) Unpalmitoylated Protein (Cytosolic) PATs Palmitoyl Acyltransferases (PATs) Unpalmitoylated Protein (Cytosolic)->PATs Substrate Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->PATs Substrate PATs->Palmitoylated Protein (Membrane-Bound) Palmitoylation LYPLA1/2->Unpalmitoylated Protein (Cytosolic) ML211 This compound ML211->LYPLA1/2 Inhibition

Caption: this compound inhibits LYPLA1/2, blocking depalmitoylation and altering protein localization.

Alteration of Lysophospholipid Signaling

By inhibiting LYPLA1 and LYPLA2, this compound is expected to increase the intracellular concentrations of various lysophospholipids. These molecules can act as signaling messengers, activating specific G protein-coupled receptors (GPCRs) and influencing downstream pathways that control cell growth, proliferation, and inflammation.

Modulation of Lysophospholipid Signaling by this compound Phospholipids Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 Lysophospholipids Lysophospholipids PLA2->Lysophospholipids LYPLA1/2 LYPLA1/LYPLA2 Lysophospholipids->LYPLA1/2 GPCRs GPCRs Lysophospholipids->GPCRs Glycerophosphocholine Glycerophosphocholine LYPLA1/2->Glycerophosphocholine Free Fatty Acid Free Fatty Acid LYPLA1/2->Free Fatty Acid Downstream Signaling Cell Growth, Proliferation, Inflammation GPCRs->Downstream Signaling ML211 This compound ML211->LYPLA1/2 Inhibition

Caption: this compound increases lysophospholipid levels by inhibiting their degradation by LYPLA1/2.

Impact on Mitochondrial Metabolism via ABHD11 Inhibition

Inhibition of ABHD11 by this compound disrupts the TCA cycle by impairing the function of the α-ketoglutarate dehydrogenase complex. This leads to an accumulation of α-ketoglutarate and can subsequently affect sterol biosynthesis pathways.

Effect of this compound on Mitochondrial Metabolism via ABHD11 cluster_mitochondrion Mitochondrion TCA Cycle TCA Cycle alpha-Ketoglutarate alpha-Ketoglutarate TCA Cycle->alpha-Ketoglutarate alpha-KGDH α-Ketoglutarate Dehydrogenase Complex Succinyl-CoA Succinyl-CoA alpha-KGDH->Succinyl-CoA ABHD11 ABHD11 Lipoylated Proteins Lipoylated Proteins ABHD11->Lipoylated Proteins Maintains Function Lipoylated Proteins->alpha-KGDH Cofactor alpha-Ketoglutarate->alpha-KGDH Sterol Biosynthesis Sterol Biosynthesis alpha-Ketoglutarate->Sterol Biosynthesis Accumulation Impacts ML211 This compound ML211->ABHD11 Inhibition

Caption: this compound inhibits ABHD11, disrupting the TCA cycle and impacting sterol biosynthesis.

Experimental Protocols

To investigate the impact of this compound on cellular lipid metabolism, a series of well-defined experimental protocols are required. Below are detailed methodologies for key experiments.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to assess its impact on lipid metabolism.

Materials:

  • Cell line of interest (e.g., MDA-MB-468, Neuro2a)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 10 cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping or trypsinization for downstream analysis (lipidomics, western blotting, etc.).

Quantitative Lipidomics using LC-MS/MS

Objective: To quantify changes in the cellular lipid profile following this compound treatment.

Materials:

  • Cell pellets from this compound and vehicle-treated cells

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal lipid standards mixture

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Lipid Extraction (MTBE Method):

    • To each cell pellet, add 200 µL of ice-cold methanol and the internal lipid standards mixture.

    • Vortex thoroughly to resuspend the pellet.

    • Add 800 µL of cold MTBE and vortex for 10 minutes at 4°C.

    • Add 200 µL of water to induce phase separation and vortex briefly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase containing the lipids into a new tube.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen or using a SpeedVac.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid samples onto the LC-MS/MS system.

    • Use a gradient elution program to separate the different lipid classes.

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.

    • Use targeted methods (e.g., Multiple Reaction Monitoring - MRM) for the quantification of specific lysophospholipids and other lipids of interest.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., LipidSearch, MZmine).

    • Normalize the peak areas of the endogenous lipids to the corresponding internal standards.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in lipid levels between this compound treated and control samples.

Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation

Objective: To assess changes in the palmitoylation status of specific proteins after this compound treatment.

Materials:

  • Cell lysates from this compound and vehicle-treated cells

  • N-Ethylmaleimide (NEM)

  • Hydroxylamine (HAM)

  • Biotin-HPDP

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Lysate Preparation:

    • Lyse cells in a buffer containing protease inhibitors and 10 mM NEM to block free thiol groups.

  • Thioester Cleavage and Biotinylation:

    • Treat the lysates with 0.5 M HAM to specifically cleave palmitoyl-thioester bonds. A parallel sample treated with Tris buffer serves as a negative control.

    • Label the newly exposed cysteine residues with Biotin-HPDP.

  • Enrichment of Palmitoylated Proteins:

    • Incubate the biotinylated lysates with streptavidin-agarose beads to pull down the proteins that were originally palmitoylated.

  • Analysis by Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific to the protein of interest to detect changes in its palmitoylation level.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of LYPLA1, LYPLA2, and ABHD11 in cellular lipid metabolism. Its ability to concurrently inhibit key enzymes in lysophospholipid signaling, protein depalmitoylation, and mitochondrial metabolism provides a unique opportunity to uncover novel regulatory mechanisms and potential therapeutic targets. The data and protocols presented in this guide are intended to facilitate further research into the complex and interconnected world of cellular lipids and to aid in the development of new therapeutic strategies for diseases with dysregulated lipid metabolism.

References

Methodological & Application

Application Notes and Protocols for Ferroptosis Induction in Cultured Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific protocol for a compound designated "ML-211" for use in cultured mammalian cells was not found in the available literature. The following application notes and protocols are based on the principles of inducing ferroptosis, a form of iron-dependent regulated cell death, and are compiled from established methods for studying this process using known inducers. Researchers should adapt these protocols based on their specific cell lines and experimental goals.

Introduction to Ferroptosis

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] Unlike apoptosis, it does not involve the classical features of chromatin condensation and caspase activation. Instead, the key biochemical events include the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that neutralizes lipid peroxides.[1] Its inhibition leads to the accumulation of lipid ROS, ultimately causing cell death.[1] Several small molecules, such as erastin and RSL3, are known to induce ferroptosis by targeting different points in this pathway. These notes provide a general framework for using a ferroptosis-inducing agent in cultured mammalian cells.

Mechanism of Action of Ferroptosis Inducers

Ferroptosis can be initiated through two primary pathways, both of which converge on the accumulation of lethal lipid peroxides:

  • System xc⁻ Inhibition (e.g., Erastin): System xc⁻ is a cystine/glutamate antiporter that imports cystine, a precursor for the synthesis of glutathione (GSH). Inhibition of System xc⁻ leads to GSH depletion, which in turn inactivates GPX4, as GSH is a necessary cofactor for its function.[1]

  • Direct GPX4 Inhibition (e.g., RSL3, ML210): Some compounds directly and covalently bind to the active site of GPX4, inhibiting its enzymatic activity.[2] This leads to a rapid accumulation of lipid peroxides and subsequent ferroptotic cell death.[2]

The diagram below illustrates the core signaling pathway of ferroptosis induction.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm System_xc System xc- Cystine Cystine System_xc->Cystine imports Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 activates PL_PUFA_OH PL-PUFA-OH GPX4->PL_PUFA_OH reduces Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe2 Fe²⁺ Fenton_Reaction Fenton Reaction Fe2->Fenton_Reaction catalyzes Fenton_Reaction->Lipid_ROS PL_PUFA PL-PUFA-OOH PL_PUFA->Lipid_ROS generates PL_PUFA->PL_PUFA_OH Erastin Erastin (System xc- Inhibitor) Erastin->System_xc inhibits RSL3_ML210 RSL3 / ML210 (GPX4 Inhibitor) RSL3_ML210->GPX4 inhibits

Caption: Simplified signaling pathway of ferroptosis induction.

Quantitative Data Summary

The effective concentration and treatment time for inducing ferroptosis are highly dependent on the cell line and the specific compound used. The following table provides a general reference for starting concentrations and incubation times based on common ferroptosis inducers.

ParameterCell Line ExamplesCompoundConcentration RangeIncubation TimeReference
Cell Seeding Density Varies (e.g., 3,000-100,000 cells/well)N/AN/A24 hours prior to treatment[3]
Ferroptosis Induction Cancer cell lines (e.g., Hep3B, SNU449)MI-22 µM24-48 hours[2]
Glioblastoma cell linesErastin1-10 µM24-72 hours[1]
Neuroblastoma cell linesWithaferin A (WA)1-5 µM24 hours[4]
Cytotoxicity Assay Balb/c 3T3 cellsVarious chemicals5 concentrations48 hours[5]
Protein Extraction General mammalian cellsN/AN/APost-treatment[6]

Experimental Protocols

  • Cell Lines: Use appropriate mammalian cell lines. Many cancer cell lines are susceptible to ferroptosis.[7][8]

  • Media and Reagents: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[3]

  • Subculture: Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[9]

  • Dissolve the ferroptosis-inducing compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

The following diagram outlines a typical workflow for a ferroptosis experiment in cultured mammalian cells.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Seeding Seed cells in multi-well plates (e.g., 96-well, 24-well, 6-well) Start->Cell_Seeding Incubation_24h Incubate for 24 hours (allow cells to attach) Cell_Seeding->Incubation_24h Treatment Treat cells with ferroptosis inducer (and controls, e.g., Ferrostatin-1) Incubation_24h->Treatment Incubation_Treatment Incubate for desired time (e.g., 24, 48, 72 hours) Treatment->Incubation_Treatment Endpoint_Assays Perform endpoint assays Incubation_Treatment->Endpoint_Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Viability Lipid_ROS Lipid ROS Measurement (e.g., C11-BODIPY) Endpoint_Assays->Lipid_ROS GSH_Assay GSH/GSSG Assay Endpoint_Assays->GSH_Assay Western_Blot Western Blot (e.g., for GPX4 expression) Endpoint_Assays->Western_Blot Data_Analysis Analyze and interpret data End End Data_Analysis->End Viability->Data_Analysis Lipid_ROS->Data_Analysis GSH_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying ferroptosis.

This protocol is adapted from standard cell viability methodologies.[5][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[3] Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the ferroptosis inducer in culture medium. As a negative control for ferroptosis, co-treat cells with the inducer and a ferroptosis inhibitor like Ferrostatin-1 (1-2 µM). Also include a vehicle control (e.g., DMSO). Remove the old medium and add 100 µL of the treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][10]

  • Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 24-well or 96-well black-walled plate) and treat as described above.

  • Staining: At the end of the treatment period, remove the medium and wash the cells once with pre-warmed PBS.

  • Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (at a final concentration of 1-5 µM) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence using a fluorescence microscope or a plate reader. The probe will shift its fluorescence emission from red to green upon oxidation. The ratio of green to red fluorescence is an indicator of lipid peroxidation.

This protocol is based on general Western blotting procedures.[6][8]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion

The protocols provided here offer a comprehensive guide for researchers to investigate ferroptosis in cultured mammalian cells. It is crucial to optimize these protocols for the specific cell lines and ferroptosis-inducing compounds being used. Proper controls, including the use of ferroptosis inhibitors, are essential for confirming that the observed cell death is indeed mediated by ferroptosis.

References

Application Notes and Protocols for ML-211 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions for ML-211, a potent dual inhibitor of lysophospholipase 1 (LYPLA1/APT1) and lysophospholipase 2 (LYPLA2).[1][2] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. Included are key chemical properties, solubility data, step-by-step preparation protocols for both in vitro and in vivo applications, and diagrams illustrating the compound's mechanism of action and the experimental workflow.

This compound Chemical Properties

This compound is a carbamate-based small molecule inhibitor.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₅H₃₀N₄O₂[2]
Molecular Weight 418.5 g/mol [2]
CAS Number 2205032-89-7[2]
Purity ≥95% - 98.06%[1][2]
Appearance Crystalline solid[2]

Solubility of this compound

Proper solubilization is critical for the efficacy of this compound in experimental settings. The solubility in common laboratory solvents is detailed below. For challenging dissolutions, gentle heating and/or sonication can be utilized.[1]

SolventMaximum SolubilityUse Case
DMSO 30 mg/mLIn Vitro
DMF 30 mg/mLIn Vitro
Ethanol 10 mg/mLIn Vitro
Formulation 1 ≥ 2.5 mg/mL (5.97 mM)In Vivo
Formulation 2 ≥ 2.5 mg/mL (5.97 mM)In Vivo
Formulation 3 ≥ 2.5 mg/mL (5.97 mM)In Vivo

Experimental Protocols: Stock Solution Preparation

Accurate preparation of stock solutions is the first step toward reproducible experimental outcomes. Always use high-purity solvents and calibrated equipment.

Protocol 3.1: In Vitro High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Calculation: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example for 1 mL of 10 mM this compound stock: Mass (mg) = 10 mM × 1 mL × 418.53 g/mol = 4.1853 mg Therefore, approximately 4.19 mg of this compound is needed.

Procedure:

  • Weighing: Carefully weigh out 4.19 mg of this compound solid on an analytical balance.

  • Solubilization: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or brief sonication can aid dissolution.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots as recommended in Section 4.

Protocol 3.2: In Vivo Formulations

For animal studies, specific solvent systems are required to ensure biocompatibility and solubility. The following are established protocols for preparing this compound for in vivo use.[1]

Protocol 3.2.1: PEG300/Tween-80 Formulation

  • Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Mix thoroughly after each addition.

  • This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (5.97 mM).[1]

Protocol 3.2.2: SBE-β-CD Formulation

  • Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Mix thoroughly to achieve a clear solution.

  • This formulation provides a solubility of at least 2.5 mg/mL (5.97 mM).[1]

Protocol 3.2.3: Corn Oil Formulation

  • Add solvents in the following order: 10% DMSO and 90% Corn Oil.

  • Mix until a clear solution is obtained.

  • This formulation achieves a solubility of at least 2.5 mg/mL (5.97 mM).[1]

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of this compound.

FormStorage TemperatureStability PeriodSpecial Instructions
Solid Compound -20°CLong-termDesiccate
Stock Solution -20°CUp to 1 monthProtect from light[1]
Stock Solution -80°CUp to 6 monthsProtect from light[1]

Note: Repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting into single-use volumes is highly recommended.

Mechanism of Action & Signaling Pathway

This compound is a dual inhibitor of LYPLA1 and LYPLA2, also known as Acyl-Protein Thioesterases (APTs).[1][3] These enzymes are responsible for depalmitoylation—the removal of palmitate fatty acid chains from proteins. Palmitoylation is a critical post-translational modification that governs protein localization and function. By inhibiting LYPLA1/2, this compound prevents the depalmitoylation of key signaling proteins like Ras, thereby locking them in their active, membrane-associated state and impacting downstream signaling pathways.[4]

ML211_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_P Palmitoylated Ras (Active) Downstream Downstream Signaling Ras_P->Downstream Promotes Ras_DP Depalmitoylated Ras (Inactive) Ras_P->Ras_DP Depalmitoylation LYPLA LYPLA1/2 (APT1/2) LYPLA->Ras_P ML211 This compound ML211->LYPLA Inhibits

Mechanism of this compound Action on Ras Signaling.

General Experimental Workflow

The logical flow from receiving the compound to its use in an experiment is outlined below. This workflow ensures that each step is performed methodically to maintain the quality and consistency of the experimental setup.

ML211_Workflow A Receive this compound (Solid Compound) B Calculate Mass for Desired Stock Concentration A->B C Weigh Compound Accurately B->C D Dissolve in Appropriate Solvent (e.g., DMSO) C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C or -20°C (Protect from Light) E->F G Thaw Single Aliquot for Experiment F->G On day of experiment H Prepare Working Solution by Diluting Stock G->H I Perform Experiment (e.g., Cell Treatment) H->I

General Workflow for this compound Stock Preparation.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]

  • This compound is for research use only and is not intended for human or veterinary use.[3]

References

Application Notes and Protocols for Cell-Based Assays Using ML-211 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the dual LYPLA1/LYPLA2 inhibitor, ML-211, in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting protein depalmitoylation.

Introduction to this compound

This compound is a potent, irreversible, and dual-specific small molecule inhibitor of lysophospholipase 1 (LYPLA1, also known as acyl-protein thioesterase 1 or APT1) and lysophospholipase 2 (LYPLA2). It also exhibits inhibitory activity against α/β-hydrolase domain-containing protein 11 (ABHD11). The primary mechanism of action of this compound is the inhibition of depalmitoylation, a crucial post-translational modification that regulates the subcellular localization, stability, and function of numerous proteins involved in cellular signaling.

By inhibiting LYPLA1 and LYPLA2, this compound can modulate the palmitoylation status of key oncogenic proteins, such as members of the Ras superfamily. This interference with the palmitoylation cycle can disrupt downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer and drive cell proliferation, survival, and metastasis.

Key Applications

  • Cancer Cell Proliferation/Viability Assays: To determine the cytotoxic and/or cytostatic effects of this compound on various cancer cell lines.

  • Apoptosis Assays: To investigate whether this compound induces programmed cell death in cancer cells.

  • Target Engagement and Pathway Analysis: To confirm the inhibition of LYPLA1/2 activity in a cellular context and to study the downstream effects on signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets. Note: Specific IC50 values for this compound in various cancer cell lines are not widely published. The data for the related LYPLA1 inhibitor, ML348, in MDA-MB-468 cells is provided as a reference for expected potency.

CompoundTarget EnzymeIC50 (in vitro)Cell LineAssay TypeIC50 (Cell-Based)Reference
This compound LYPLA117 nM---[1]
This compound LYPLA230 nM---[1]
This compound ABHD1110 nM---[1]
ML348LYPLA1-MDA-MB-468WST-8 Proliferation~10 µM (at 48h)[2]

Experimental Protocols

Cell Proliferation/Viability Assay (WST-8 Assay)

This protocol is adapted from a study utilizing the related LYPLA1 inhibitor, ML348, on the triple-negative breast cancer cell line MDA-MB-468[2]. It provides a robust method for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound inhibitor (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a DMSO-only vehicle control.

    • Remove the overnight culture medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • WST-8 Assay:

    • At the end of each incubation period, add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis by flow cytometry. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10⁵ cells per well in a 6-well plate in complete culture medium.

    • Incubate overnight to allow for attachment.

    • Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 from the proliferation assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) from each well.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

Signaling_Pathway_of_ML211_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ras Ras Palmitoylation Palmitoylation Ras->Palmitoylation adds palmitate Depalmitoylation Depalmitoylation Ras->Depalmitoylation removes palmitate Raf Raf Ras->Raf activates PI3K PI3K Ras->PI3K activates ML211 ML211 LYPLA1_2 LYPLA1/2 ML211->LYPLA1_2 inhibits Depalmitoylation->LYPLA1_2 MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival promotes Akt Akt PI3K->Akt activates Akt->Proliferation_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: this compound inhibits LYPLA1/2, leading to altered Ras signaling.

Experimental_Workflow_Cytotoxicity A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) and Vehicle Control B->C D 4. Incubate for 24, 48, 72 hours C->D E 5. Add WST-8 Reagent D->E F 6. Incubate 1-4 hours E->F G 7. Measure Absorbance at 450 nm F->G H 8. Analyze Data and Determine IC50 G->H

Caption: Workflow for the cell proliferation/viability assay using this compound.

Experimental_Workflow_Apoptosis A 1. Seed Cells (e.g., 2x10^5 cells/well in 6-well plate) B 2. Treat with this compound and Vehicle Control (24-48h) A->B C 3. Harvest Cells (Adherent and Floating) B->C D 4. Wash with Cold PBS C->D E 5. Resuspend in Binding Buffer D->E F 6. Stain with Annexin V-FITC and PI E->F G 7. Incubate 15 min in Dark F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for the apoptosis assay using this compound.

References

Application Note & Protocol: Utilizing ML-211 for the Study of Protein Depalmitoylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein S-palmitoylation is a reversible post-translational lipid modification where palmitic acid is attached to cysteine residues via a thioester linkage.[1][2] This process is critical for regulating protein trafficking, membrane localization, stability, and signal transduction.[3][4] The dynamic nature of palmitoylation, involving cycles of palmitoylation and depalmitoylation, acts as a molecular switch that modulates diverse physiological pathways.[5] The removal of palmitate is catalyzed by a class of enzymes known as acyl-protein thioesterases (APTs).[4][6]

The closely related enzymes Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1), and Acyl-Protein Thioesterase 2 (APT2/LYPLA2) are major contributors to the depalmitoylation of a wide range of cellular substrates, including the oncogenic protein HRAS.[3][6][7] Dysregulation of this process is implicated in various diseases, including cancer and neurological disorders.[2][7]

ML-211 is a potent, cell-permeable, covalent inhibitor that serves as a valuable chemical probe for investigating the roles of these depalmitoylating enzymes.[8] By blocking the activity of LYPLA1 and LYPLA2, this compound allows researchers to study the functional consequences of increased protein palmitoylation on specific signaling pathways and cellular processes.

Quantitative Data: this compound Inhibitor Profile

This compound is a dual inhibitor of LYPLA1 and LYPLA2, identified through a fluorescence polarization-based competitive activity-based protein profiling (FluoPol-ABPP) screen.[3][8] It also exhibits potent inhibition of the serine hydrolase ABHD11.[8][9] Its selectivity is high against a broader panel of over 20 other serine hydrolases.[8][9]

Target EnzymeAlternative NameIC₅₀ ValueSelectivityReference
LYPLA1 APT117 nM-[8][9]
LYPLA2 APT230 nM-[8][9]
ABHD11 -10 nMAnti-target[8][9]
Other Serine Hydrolases-≥ 1.5 µM>50-fold selective for LYPLA1/2[8]
Mechanism of Action in Cellular Pathways

This compound blocks the enzymatic removal of palmitate from substrate proteins by LYPLA1/APT1 and LYPLA2. This inhibition leads to the accumulation of proteins in their palmitoylated state, which often enhances their association with cellular membranes and can alter their downstream signaling functions. For example, inhibiting the depalmitoylation of oncogenes like HRAS can lock them in an active, membrane-bound state.[3][7]

G cluster_cytosol Cytosol cluster_membrane Cell Membrane Protein_sol Protein (Soluble) DHHC DHHC Enzyme (Palmitoylation) Protein_sol->DHHC + Palmitate Protein_mem Protein-S-Palmitate (Membrane-Bound) DHHC->Protein_mem APT1 LYPLA1 / APT1 (Depalmitoylation) APT1->Protein_sol - Palmitate ML211 This compound ML211->APT1 Inhibition Protein_mem->APT1 Signaling Downstream Signaling Protein_mem->Signaling

Caption: Inhibition of LYPLA1/APT1 by this compound.

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to inhibit protein depalmitoylation.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)[9]

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

  • Standard cell culture incubator (37°C, 5% CO₂)[10]

Procedure:

  • Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow, typically for 24 hours, until they reach 70-80% confluency.[10]

  • Prepare this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration. A final concentration of 30 nM has been shown to achieve complete inhibition of LYPLA1 and LYPLA2 in situ in serum-containing media.[8] A vehicle control (DMSO) should be prepared in parallel using the same final concentration of DMSO as the this compound-treated samples.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment period. An incubation time of 2-4 hours is typically sufficient to observe effects on protein palmitoylation.[8]

  • Cell Harvesting: After incubation, wash the cells 3-4 times with ice-cold PBS to remove any residual inhibitor.[8] The cells can then be lysed immediately for downstream analysis (e.g., Acyl-Biotin Exchange) or stored at -80°C.

Protocol 2: Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a robust method to detect changes in the S-palmitoylation status of a protein of interest following this compound treatment.[1][11] The protocol involves three main stages: blocking free thiols, cleaving the palmitate-cysteine thioester bond, and labeling the newly exposed thiol with biotin.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 5 mM EDTA, 2.5% SDS)[12]

  • Protease Inhibitor Cocktail

  • N-ethylmaleimide (NEM) for blocking free thiols[1][12]

  • Hydroxylamine (HA) hydrochloride (for thioester cleavage)[1][13]

  • Tris-HCl

  • Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide)[1][13]

  • Streptavidin-agarose beads[1]

  • Wash Buffers

  • SDS-PAGE sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Cell Lysis and Blocking of Free Thiols:

    • Harvest this compound and vehicle-treated cells and lyse them in Lysis Buffer supplemented with Protease Inhibitor Cocktail and 20-25 mM NEM.[1][12]

    • Incubate the lysate for 1 hour at room temperature with gentle rotation to ensure all free cysteine residues are irreversibly blocked by NEM.[12]

    • Precipitate the proteins using a chloroform/methanol protocol to remove excess NEM.[12]

  • Thioester Cleavage (Depalmitoylation):

    • Resuspend the protein pellets.

    • Split each sample into two equal aliquots: one for treatment with hydroxylamine (+HA) and one for the negative control (-HA).

    • To the "+HA" tubes, add a neutral 1 M hydroxylamine solution (pH 7.4).[13] This step cleaves the thioester bonds, removing palmitate groups.

    • To the "-HA" tubes, add a control buffer (e.g., Tris-HCl or NaCl) instead of hydroxylamine.[12] This control is crucial to ensure that labeling is specific to sites of thioester cleavage.

    • Incubate all tubes for 1 hour at room temperature.[1]

  • Biotin Labeling and Affinity Capture:

    • Precipitate the proteins again to remove the hydroxylamine.

    • Resuspend the pellets in a buffer containing 1-2 mM Biotin-HPDP.[1][13] Incubate for 1 hour at room temperature to label the newly exposed thiol groups.

    • Dilute the samples to reduce the SDS concentration (e.g., to 0.1%) and add pre-washed streptavidin-agarose beads.[1]

    • Incubate for 1-2 hours at room temperature with rotation to allow the biotin-labeled proteins to bind to the beads.

  • Elution and Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.[1]

    • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent.

    • Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. An increased signal in the +HA lane of this compound-treated samples compared to the vehicle control indicates an accumulation of the palmitoylated protein.

Experimental Workflow Visualization

G start Cells Treated with This compound or Vehicle (DMSO) lysis 1. Cell Lysis in Buffer + NEM (Blocks Free -SH) start->lysis split 2. Split Sample lysis->split ha_plus 3a. Add Hydroxylamine (+HA) (Cleaves Palmitate) split->ha_plus Test ha_minus 3b. Add Control Buffer (-HA) (Negative Control) split->ha_minus Control biotin 4. Label with Biotin-HPDP (Tags newly exposed -SH) ha_plus->biotin ha_minus->biotin pulldown 5. Streptavidin Pulldown (Capture Biotinylated Proteins) biotin->pulldown analysis 6. Elute and Analyze by Western Blot pulldown->analysis

Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.

References

Application Note: Utilizing ML-211 for Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ML-211 (also known as ML-210) is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3] By binding to the selenocysteine residue in the active site of GPX4, this compound inactivates the enzyme, leading to an accumulation of lipid peroxides and subsequent iron-dependent regulated cell death known as ferroptosis.[4][5] This unique mechanism of action makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for diseases characterized by resistance to traditional apoptosis-inducing drugs, such as certain cancers.[2][6] This application note provides a detailed protocol for using this compound in cytotoxicity and cell viability assays to determine its efficacy in various cell lines.

Mechanism of Action: this compound Induced Ferroptosis

This compound functions as a pro-drug that undergoes cellular activation to form a reactive nitrile oxide electrophile.[6] This activated form then covalently modifies the active site selenocysteine of GPX4, inhibiting its ability to reduce lipid hydroperoxides.[1] The resulting accumulation of lipid reactive oxygen species (ROS) leads to oxidative damage of cellular membranes and ultimately, ferroptotic cell death.[4][7]

ML211_Signaling_Pathway cluster_gpx4_reaction GPX4 Catalytic Cycle ML211 This compound (Prodrug) Activated_ML211 Activated this compound (Nitrile Oxide Electrophile) ML211->Activated_ML211 Cellular Activation GPX4 GPX4 (Glutathione Peroxidase 4) Activated_ML211->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (Lipid-OOH) GPX4->Lipid_ROS Reduces GSSG GSSG GPX4->GSSG Product Lipid_Alcohols Lipid Alcohols (Lipid-OH) GPX4->Lipid_Alcohols Product Lipid_ROS->GPX4 Substrate Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GSH GSH GSH->GPX4 Co-factor

Caption: Signaling pathway of this compound-induced ferroptosis.

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time.

Cell LineCell TypeAssayIncubation TimeIC50 (nM)Reference
BJeLR (HRASV12)Human foreskin fibroblastAlamar Blue48 hours71[1][2]
BJeH-LTHuman foreskin fibroblastAlamar Blue48 hours272[1][2]
DRDNot SpecifiedCell Viability Assay48 hours107[3]

Experimental Protocol: Cytotoxicity and Cell Viability Assay Using this compound

This protocol describes a method for determining the cytotoxic effects of this compound on a selected cell line using a luminescence-based cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Materials and Reagents
  • This compound (store as a stock solution in DMSO at -20°C or -80°C)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well opaque-walled microplates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Positive Control: RSL3 (another GPX4 inhibitor)

  • Negative Control/Inhibitor: Ferrostatin-1 (a ferroptosis inhibitor)

  • Vehicle Control: DMSO

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Prepare this compound and Control Solutions C 3. Seed Cells in 96-well Plate A->C B 2. Culture and Harvest Cells B->C D 4. Add this compound and Controls C->D E 5. Incubate for 24-72 hours D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Incubate and Read Luminescence F->G H 8. Calculate Percent Viability G->H I 9. Determine IC50 Value H->I

Caption: Experimental workflow for a cytotoxicity assay using this compound.

Detailed Methodology

1. Preparation of Compounds: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. b. Prepare stock solutions of RSL3 (e.g., 10 mM) and Ferrostatin-1 (e.g., 10 mM) in DMSO. c. On the day of the experiment, prepare serial dilutions of this compound and control compounds in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent toxicity.

2. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 cells/well in 100 µL). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. d. Seed the cells into a 96-well opaque-walled plate and incubate for 24 hours to allow for cell attachment.

3. Treatment: a. After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound, RSL3, Ferrostatin-1, or vehicle (DMSO) to the respective wells. b. To test the inhibitory effect of Ferrostatin-1, pre-incubate cells with Ferrostatin-1 for 1-2 hours before adding this compound. c. Include wells with medium only (no cells) for background luminescence measurement and wells with untreated cells (vehicle control) to represent 100% viability.

4. Incubation: a. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary between cell lines.[8]

5. Cell Viability Measurement (CellTiter-Glo® Assay): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume, e.g., 100 µL). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

6. Data Analysis: a. Subtract the average luminescence value of the "medium only" wells from all other readings. b. Calculate the percentage of cell viability for each treatment condition using the following formula:

  • % Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100 c. Plot the percent viability against the log concentration of this compound. d. Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism or similar.

Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and safety data sheets for all chemicals used.

References

Application Notes and Protocols for Detecting the Effects of ML-211 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing Western blotting to investigate the cellular effects of ML-211, a potent dual inhibitor of lysophospholipase 1 (LYPLA1/APT1) and lysophospholipase 2 (LYPLA2). This document is intended for researchers, scientists, and drug development professionals interested in the impact of this compound on protein expression and signaling pathways.

Introduction

This compound is a valuable chemical probe for studying the roles of LYPLA1 and LYPLA2 in cellular processes. These enzymes are responsible for the depalmitoylation of various proteins, a post-translational modification crucial for protein localization, trafficking, and function. A key substrate of these enzymes is the Ras family of small GTPases. By inhibiting LYPLA1 and LYPLA2, this compound is expected to alter the palmitoylation status of Ras, affecting its membrane association and downstream signaling cascades, most notably the MAPK/ERK pathway.[1][2][3][4] Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and phosphorylation status of specific proteins, making it an ideal method to study the molecular consequences of this compound treatment.

Data Presentation

The following table summarizes hypothetical quantitative Western blot data illustrating the expected effects of this compound treatment on key proteins in a relevant cell line (e.g., a cancer cell line with active Ras signaling). This data is for illustrative purposes to demonstrate how results can be presented and is not derived from a specific experiment.

Target ProteinTreatmentNormalized Band Intensity (Arbitrary Units)Fold Change vs. Controlp-value
p-ERK1/2 (Thr202/Tyr204) Vehicle Control1.00 ± 0.121.00-
This compound (10 µM)0.45 ± 0.080.45< 0.01
Total ERK1/2 Vehicle Control1.05 ± 0.151.00-
This compound (10 µM)1.02 ± 0.130.97> 0.05
LYPLA1 Vehicle Control1.00 ± 0.101.00-
This compound (10 µM)0.98 ± 0.110.98> 0.05
LYPLA2 Vehicle Control1.00 ± 0.091.00-
This compound (10 µM)1.01 ± 0.121.01> 0.05

Data are presented as mean ± standard deviation from three independent experiments. Band intensities were normalized to a loading control (e.g., β-actin or total protein stain).

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. By inhibiting LYPLA1 and LYPLA2, this compound prevents the depalmitoylation of Ras, leading to its mislocalization from the plasma membrane and subsequent inhibition of the downstream MAPK/ERK signaling cascade.

ML211_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Receptor Growth Factor Receptor Ras_GDP Ras-GDP (Inactive) Growth Factor Receptor->Ras_GDP Activates ML211 This compound LYPLA1_2 LYPLA1 / LYPLA2 (Acyl-protein thioesterases) ML211->LYPLA1_2 Inhibits Ras_GTP Ras-GTP (Active) LYPLA1_2->Ras_GTP Depalmitoylates (Inactivates/Mislocalizes) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Western Blot Workflow

The following diagram outlines the major steps of the Western blot protocol described below.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Assessing ML-211's Effect on Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to investigate the effects of the small molecule ML-211 on the Keap1-Nrf2 signaling pathway, a critical cellular mechanism for responding to oxidative stress. The protocols outlined below are designed to enable researchers to quantify this compound's impact on key protein expression, nuclear translocation, and transcriptional activation within this pathway.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[1][2] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) controls the expression of numerous antioxidant and detoxification genes.[2][3] Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[5][6]

Upon exposure to oxidative stress or chemical inducers like this compound, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change that disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[1][4] Stabilized Nrf2 then accumulates and translocates to the nucleus.[6] In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7] This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H: quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL), which fortify the cell against damage.[2]

Small molecules that modulate this pathway are of significant interest for their therapeutic potential in diseases characterized by oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Cul3 Cul3-E3 Ligase Keap1->Cul3 Nrf2_cyto->Cul3 targeted to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome ubiquitination & degradation ML211 This compound (Inducer) ML211->Keap1 inhibits sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE binds Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes activates transcription

Figure 1. The Keap1-Nrf2 signaling pathway and point of intervention for inducers like this compound.

Application Note 1: Analysis of Nrf2 Activation by Western Blot

This protocol describes the use of Western blotting to measure the effect of this compound on the protein levels of total Nrf2 and its downstream targets, NQO1 and HO-1. It also details the separation of nuclear and cytoplasmic fractions to specifically assess the nuclear translocation of Nrf2, a key indicator of its activation.[8][9]

Experimental Protocol

1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2, HaCaT) in 6-well plates and grow to 80-90% confluency. b. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). A positive control, such as sulforaphane (SFN), should be included.[8]

2. Lysate Preparation:

a. For Total Protein Lysates: i. Aspirate media and wash cells twice with ice-cold PBS. ii. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. iii. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. iv. Centrifuge at 14,000 x g for 15 minutes at 4°C. v. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.

b. For Cytoplasmic and Nuclear Fractionation: [9] i. Use a commercial nuclear extraction kit (e.g., Active Motif Nuclear Extract Kit) and follow the manufacturer's protocol for separating cytoplasmic and nuclear fractions.[9] ii. Determine protein concentration for both fractions using a BCA assay.

3. SDS-PAGE and Western Blotting: [10][11] a. Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.[11] b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.[11] d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[10][11] e. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

  • Anti-Nrf2 (e.g., Cell Signaling Technology, #12721)[11][12]
  • Anti-NQO1 (e.g., Cell Signaling Technology, #3187)[12]
  • Anti-HO-1 (e.g., Cell Signaling Technology, #70081)[11][12]
  • Anti-GAPDH (cytoplasmic loading control; e.g., Cell Signaling Technology, #2118)[12]
  • Anti-Lamin B (nuclear loading control)[8] f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10] h. Wash the membrane again three times with TBST. i. Apply an ECL Western Blotting Substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

4. Data Analysis: a. Quantify band intensities using software like ImageJ. b. Normalize the intensity of target proteins to the corresponding loading control (GAPDH for total/cytoplasmic, Lamin B for nuclear). c. Express the results as fold change relative to the vehicle-treated control.

Data Presentation

Table 1: Densitometric Analysis of Nrf2 and Target Protein Expression

Treatment (Concentration) Fold Change Total Nrf2 (vs. Vehicle) Fold Change Nuclear Nrf2 (vs. Vehicle) Fold Change HO-1 (vs. Vehicle) Fold Change NQO1 (vs. Vehicle)
Vehicle Control 1.0 1.0 1.0 1.0
This compound (X µM) Value Value Value Value
This compound (Y µM) Value Value Value Value

| Positive Control (SFN) | Value | Value | Value | Value |

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure Start Cell Culture & This compound Treatment Lysis Cell Lysis & Fractionation Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer PVDF Transfer SDS->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation Block->Ab1 Ab2 Secondary Antibody Incubation Ab1->Ab2 Detect ECL Detection Ab2->Detect Analysis Densitometry Analysis (ImageJ) Detect->Analysis

Figure 2. Experimental workflow for Western blot analysis of Nrf2 pathway activation.

Application Note 2: Quantifying Nrf2 Transcriptional Activity with an ARE-Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2-driven gene transcription.[13] Cells are transfected with a reporter vector where the expression of firefly luciferase is controlled by ARE sequences.[3] Activation of the Nrf2 pathway by this compound will lead to an increase in luciferase expression, which can be measured by luminescence. A co-transfected vector with a constitutively expressed Renilla luciferase is used to normalize for transfection efficiency and cell viability.[3]

Experimental Protocol

1. Cell Culture and Transfection: a. One day before transfection, seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 3.5 x 10⁴ cells per well in 100 µL of growth medium.[14] b. The next day, co-transfect cells with: i. An ARE-luciferase reporter vector (Firefly luciferase). ii. A constitutively expressing Renilla luciferase control vector. c. Use a suitable transfection reagent according to the manufacturer's protocol. Incubate cells overnight at 37°C.[14]

2. Compound Treatment: a. After overnight incubation, remove the transfection medium. b. Add 50 µL of fresh growth medium containing serial dilutions of this compound, a vehicle control, and a positive control. Set up each treatment in at least triplicate.[14] c. Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[14]

3. Luciferase Assay: a. Use a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®). b. Equilibrate the plate and reagents to room temperature. c. Add 50 µL of the Luciferase Assay Reagent (measures firefly luciferase) to each well.[14] d. Rock the plate gently for ~15 minutes at room temperature. e. Measure firefly luminescence using a plate luminometer. f. Add 50 µL of the Stop & Glo® Reagent (quenches firefly and measures Renilla luciferase) to each well.[14] g. Rock the plate gently for ~15 minutes at room temperature. h. Measure Renilla luminescence using the plate luminometer.

4. Data Analysis: a. For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalizes the ARE reporter activity. b. Average the normalized ratios for each treatment condition. c. Express the results as fold induction over the vehicle-treated control.

Data Presentation

Table 2: ARE-Luciferase Reporter Activity in Response to this compound

Treatment (Concentration) Normalized Luciferase Activity (Firefly/Renilla Ratio) Fold Induction (vs. Vehicle)
Vehicle Control Value 1.0
This compound (A µM) Value Value
This compound (B µM) Value Value
This compound (C µM) Value Value

| Positive Control | Value | Value |

Luciferase_Assay_Principle cluster_cell Transfected Cell cluster_assay Measurement ML211 This compound Nrf2_pathway Nrf2 Pathway Activation ML211->Nrf2_pathway Nrf2_nuc Nrf2 Nrf2_pathway->Nrf2_nuc ARE_luc ARE Promoter Nrf2_nuc->ARE_luc binds Luc_gene Luciferase Gene ARE_luc->Luc_gene drives expression Luc_protein Luciferase Protein Luc_gene->Luc_protein translation Luciferin Luciferin (Substrate) Light Luminescence (Light Signal) Luc_protein->Light catalyzes Luciferin->Light

Figure 3. Principle of the Nrf2/ARE-dependent luciferase reporter assay.

References

Experimental Workflow for ML-211 in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-211 is a potent, carbamate-based small molecule that acts as a dual inhibitor of lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1), and lysophospholipase 2 (LYPLA2).[1] It functions by blocking de-palmitoylation, a reversible post-translational lipid modification that is crucial for the localization, stability, and function of numerous proteins involved in cellular signaling.[2][3] Many of these palmitoylated proteins are key components of oncogenic pathways, such as the Ras and Wnt/β-catenin signaling cascades.[2][3] Dysregulation of protein palmitoylation has been implicated in the development and progression of various cancers.[4][5] Consequently, inhibitors of the enzymes that regulate de-palmitoylation, like this compound, represent a promising avenue for targeted cancer therapy.[2][3]

These application notes provide a comprehensive experimental workflow for researchers investigating the therapeutic potential of this compound in a drug discovery context. The protocols detailed below will enable the characterization of this compound's enzymatic activity, its effects on cancer cell viability, and its impact on critical cancer-related signaling pathways.

Quantitative Data Summary

The following tables summarize the known in vitro inhibitory activity of this compound and provide a template for determining its cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

Target EnzymeIC50 Value (nM)Reference
LYPLA1 (APT1)17[1]
LYPLA2 (APT2)30[1]
ABHD1110[1]

Table 2: Cytotoxicity Profile of this compound in Cancer Cell Lines

Cancer Cell LineHistologyIC50 Value (µM)
e.g., A549Non-Small Cell Lung CancerData not available
e.g., MDA-MB-231Triple-Negative Breast CancerData not available
e.g., HCT116Colorectal CancerData not available
e.g., Panc-1Pancreatic CancerData not available
Note: Specific IC50 values for this compound in various cancer cell lines are not readily available in the public domain. Researchers are encouraged to determine these values empirically using the provided cell viability assay protocol.

Signaling Pathway Diagrams

The following diagrams illustrate the role of palmitoylation in the Ras and Wnt/β-catenin signaling pathways, highlighting the potential points of intervention for a de-palmitoylation inhibitor like this compound.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Raf Raf Ras->Raf Palmitoylation dependent PAT Palmitoyl Acyltransferase (PAT) PAT->Ras Palmitoylation LYPLA1_2 LYPLA1/2 LYPLA1_2->Ras De-palmitoylation ML211 This compound ML211->LYPLA1_2 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Grb2_Sos->Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified Ras signaling pathway and the role of palmitoylation.

Wnt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP5_6 PAT_Wnt Palmitoyl Acyltransferase (PAT) PAT_Wnt->Wnt Palmitoylation (for secretion) DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF LYPLA_Wnt LYPLA1/2 LYPLA_Wnt->Wnt De-palmitoylation ML211_Wnt This compound ML211_Wnt->LYPLA_Wnt Inhibition GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Simplified Wnt/β-catenin signaling and palmitoylation's role.

Experimental Workflows

The following diagram outlines a general workflow for the initial characterization of this compound's activity in a cancer-focused drug discovery project.

Experimental_Workflow start Start: Characterize this compound enzyme_assay In Vitro Enzyme Assay (LYPLA1/2 Activity) start->enzyme_assay cell_viability Cell Viability Assay (Determine IC50 in cancer cells) start->cell_viability data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis palmitoylation_assay Acyl-Biotin Exchange (ABE) Assay (Assess global palmitoylation) cell_viability->palmitoylation_assay western_blot Western Blot Analysis (Analyze signaling pathways) palmitoylation_assay->western_blot western_blot->data_analysis

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro LYPLA1/LYPLA2 Enzyme Activity Assay

This protocol is designed to confirm the inhibitory activity of this compound against LYPLA1 and LYPLA2 using a fluorescence-based assay.

Materials:

  • Recombinant human LYPLA1 and LYPLA2 enzymes

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

  • Fluorogenic substrate (e.g., a commercially available lysophospholipase substrate)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme preparation: Dilute recombinant LYPLA1 and LYPLA2 to the working concentration in ice-cold Assay Buffer.

  • Assay setup: To each well of a 96-well plate, add 50 µL of the diluted this compound or DMSO control.

  • Enzyme addition: Add 25 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate addition: Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Kinetic measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence at appropriate excitation and emission wavelengths every minute for 30-60 minutes at 37°C.

  • Data analysis: Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay to Determine Cytotoxicity of this compound

This protocol describes how to measure the effect of this compound on the viability of cancer cell lines and determine its IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Acyl-Biotin Exchange (ABE) Assay to Assess Protein Palmitoylation

This protocol allows for the detection of changes in protein palmitoylation upon treatment with this compound.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (HAM) solution (pH 7.4)

  • Biotin-BMCC

  • Streptavidin-agarose beads

  • Western blot reagents

Procedure:

  • Cell lysis: Lyse the control and this compound-treated cells in Lysis Buffer containing 10 mM NEM to block free thiol groups.

  • Protein precipitation: Precipitate the proteins from the lysate using acetone or chloroform/methanol.

  • Thioester cleavage: Resuspend the protein pellet in a buffer containing 1 M HAM to cleave the palmitoyl-cysteine thioester bonds. As a negative control, treat a parallel sample with a buffer lacking HAM.

  • Biotinylation: Label the newly exposed thiol groups by incubating the samples with Biotin-BMCC.

  • Affinity purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elution and analysis: Elute the captured proteins from the beads and analyze them by western blotting using antibodies against proteins of interest known to be palmitoylated (e.g., Ras). An increase in the biotin signal in the this compound-treated sample compared to the control would indicate an accumulation of palmitoylated protein due to the inhibition of de-palmitoylation.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of key proteins in the Ras and Wnt/β-catenin pathways following treatment with this compound.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Ras, anti-p-ERK, anti-β-catenin, anti-c-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein extraction: Lyse the control and this compound-treated cells in RIPA buffer.

  • Protein quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the protein levels or phosphorylation status between the control and this compound-treated samples.

References

Troubleshooting & Optimization

Technical Support Center: Addressing ML-211 Off-Target Effects on ABHD11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the known off-target effects of the dual LYPLA1/LYPLA2 inhibitor, ML-211, on α/β-hydrolase domain-containing protein 11 (ABHD11).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, covalent inhibitor with low nanomolar efficacy against its primary targets, lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2).[1][2] These enzymes are involved in protein depalmitoylation, a crucial post-translational modification for protein trafficking and signaling.[1]

Q2: What is the known off-target of this compound?

During profiling against a panel of serine hydrolases, this compound was identified to have a significant off-target activity against α/β-hydrolase domain-containing protein 11 (ABHD11).[1]

Q3: How significant is the off-target effect of this compound on ABHD11?

This compound inhibits ABHD11 with a potent IC50 value of 10 nM.[1] This is comparable to its on-target potency for LYPLA1 and LYPLA2, making it a critical consideration in experimental design and data interpretation.

Q4: What is the function of ABHD11?

ABHD11 is a mitochondrial hydrolase that plays a key role in cellular metabolism. It is essential for maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a critical enzyme in the tricarboxylic acid (TCA) cycle.[3][4][5] Inhibition of ABHD11 can lead to impaired TCA cycle function, affecting downstream metabolic and signaling pathways.[6][7] Recent studies have also implicated ABHD11 in the regulation of sterol metabolism, T-cell effector function, and embryonic stem cell expansion and differentiation.[6][8][9]

Q5: Are there selective inhibitors for ABHD11 that can be used as controls?

Yes, a selective and potent inhibitor for ABHD11, named ML226, was developed from the same triazole urea scaffold as this compound.[1] ML226 has an IC50 of 15 nM for ABHD11 and exhibits over 100-fold selectivity against other serine hydrolases, making it an ideal control to delineate the effects of ABHD11 inhibition from the on-target effects of this compound.[1]

Troubleshooting Guide

Issue 1: Unexpected phenotypic changes observed in cells treated with this compound that are inconsistent with LYPLA1/2 inhibition.

  • Possible Cause: The observed phenotype may be due to the off-target inhibition of ABHD11 by this compound. ABHD11 inhibition can impact cellular metabolism, particularly the TCA cycle and lipid metabolism, as well as signaling pathways like GSK3β/β-Catenin and ERK.[6][7][8]

  • Troubleshooting Steps:

    • Use a selective ABHD11 inhibitor as a control: Treat a parallel set of cells with ML226, a potent and selective ABHD11 inhibitor.[1] If the phenotype is recapitulated with ML226, it strongly suggests the involvement of ABHD11.

    • Rescue Experiment: If a knockout or knockdown of ABHD11 is available, confirm that the phenotype is not present in these cells upon this compound treatment.

    • Metabolic Profiling: Analyze key metabolites of the TCA cycle (e.g., α-ketoglutarate, succinate) to assess the impact on mitochondrial function.[6]

    • Signaling Pathway Analysis: Investigate the activation status of downstream effectors of the GSK3β/β-Catenin and ERK pathways.[8]

Issue 2: Difficulty in attributing observed effects solely to LYPLA1/2 inhibition when using this compound.

  • Possible Cause: The overlapping potency of this compound on LYPLA1/2 and ABHD11 makes it challenging to dissect the specific contributions of each target.

  • Troubleshooting Steps:

    • Dose-Response Comparison: Perform a dose-response curve for this compound and ML226 for the phenotype of interest. A similar potency for both compounds would point towards an ABHD11-mediated effect.

    • Competitive Activity-Based Protein Profiling (ABPP): This technique can be used to directly assess the engagement of this compound with both its on-targets and off-targets in a cellular context.[1][10]

    • Use of Structurally Different Inhibitors: If available, use other LYPLA1/2 inhibitors with different chemical scaffolds and off-target profiles to confirm that the observed effect is target-specific.

Quantitative Data Summary

CompoundTarget(s)IC50 (nM)Notes
This compound LYPLA1, LYPLA2Low nanomolarPotent dual inhibitor.[1]
ABHD11 (off-target)10Significant off-target activity.[1]
ML226 ABHD1115Potent and selective inhibitor; ideal as a control.[1]

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Assess this compound Selectivity

This protocol is adapted from methodologies used to characterize this compound and its off-target effects.[1]

  • Proteome Preparation: Prepare soluble proteome lysates (e.g., from murine T-cells or other relevant cell lines) at a concentration of 1 mg/mL in DPBS.

  • Inhibitor Incubation:

    • Pre-incubate 50 µL of the proteome with varying concentrations of this compound (or ML226 as a control) for 30 minutes at 25°C. A DMSO-only control should be included.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine (FP-Rh), to a final concentration of 2 µM.

    • Incubate for a specified time (e.g., 30 minutes) at 25°C.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding 2X SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to LYPLA1, LYPLA2, and ABHD11.

    • Calculate the percent inhibition relative to the DMSO control. The decrease in fluorescence intensity of a specific band indicates inhibition of that enzyme by the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Labeling cluster_analysis Analysis Proteome Cellular Proteome Lysate Preincubation Pre-incubate Proteome with Inhibitor Proteome->Preincubation Inhibitor This compound / ML226 / DMSO Inhibitor->Preincubation Probe_Labeling Add FP-Rh Probe Preincubation->Probe_Labeling SDS_PAGE SDS-PAGE Probe_Labeling->SDS_PAGE Imaging Fluorescent Gel Scanning SDS_PAGE->Imaging Quantification Band Intensity Quantification Imaging->Quantification

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

signaling_pathway cluster_ml211 This compound Inhibition cluster_targets Molecular Targets cluster_pathways Downstream Cellular Processes ML211 This compound LYPLA1_2 LYPLA1 / LYPLA2 ML211->LYPLA1_2 Inhibits ABHD11 ABHD11 (Off-target) ML211->ABHD11 Inhibits (Off-target) Depalmitoylation Protein Depalmitoylation LYPLA1_2->Depalmitoylation Regulates TCA_Cycle TCA Cycle Function ABHD11->TCA_Cycle Maintains GSK3B_Bcat GSK3β/β-Catenin Signaling ABHD11->GSK3B_Bcat Impacts Protein_Trafficking Protein Trafficking & Signaling Depalmitoylation->Protein_Trafficking Affects Sterol_Bio Sterol Biosynthesis TCA_Cycle->Sterol_Bio Impacts Cell_Metabolism Cellular Metabolism TCA_Cycle->Cell_Metabolism Affects T_Cell_Function T-Cell Function Sterol_Bio->T_Cell_Function Modulates Stem_Cell_Function Stem Cell Function GSK3B_Bcat->Stem_Cell_Function Regulates

Caption: Signaling pathways affected by this compound on- and off-target activities.

References

Technical Support Center: ML-211 Stability and Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ML-211, a potent dual inhibitor of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2), ensuring its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: Proper storage is the first and most critical step in preventing degradation of this compound. Storage recommendations depend on whether the compound is in solid form or in a stock solution.

FormStorage TemperatureRecommended DurationSpecial Precautions
Solid -20°C≥ 2 yearsProtect from moisture.
DMSO Stock Solution -80°CUp to 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.

Q2: What is the stability of this compound in aqueous solutions like PBS?

A2: this compound has limited stability in aqueous solutions. One study reported a half-life of approximately 19 hours in Phosphate Buffered Saline (PBS) at ambient temperature.[1] This instability is likely due to hydrolysis. Therefore, it is highly recommended to prepare fresh aqueous solutions of this compound for each experiment or use them within a few hours of preparation.

Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?

A3: Yes, inconsistent results are a common indicator of compound degradation. If you observe a loss of inhibitory activity or variability between experiments, consider the following:

  • Age of stock solution: Are you using a freshly prepared stock solution or one that has been stored for an extended period? Refer to the storage guidelines in Q1.

  • Preparation of working solutions: How long before the experiment are you diluting this compound into your aqueous experimental buffer (e.g., cell culture media)? Due to its limited aqueous stability, it is best to add this compound to your experimental system immediately after dilution.

  • Experimental conditions: Factors such as pH and the presence of certain enzymes in your experimental system could potentially accelerate the degradation of this compound.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation products of this compound have not been extensively characterized in the public domain, its chemical structure, which includes a carbamate and a triazole urea moiety, provides clues to potential degradation pathways. Carbamates and ureas can be susceptible to hydrolysis, especially under basic or acidic conditions, which would lead to the breakdown of the molecule and a loss of activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of this compound activity over time in a multi-day experiment. Degradation of this compound in the aqueous experimental medium.Replenish the this compound-containing medium every 12-24 hours to maintain a consistent effective concentration.
High variability between replicate wells or experiments. Inconsistent timing of this compound addition to the experimental setup. Degradation of stock solution.Standardize the protocol to ensure this compound is added to all wells at the same time point relative to the start of the experiment. Prepare fresh stock solutions regularly, adhering to the recommended storage durations.
Precipitation of this compound in aqueous buffer or cell culture medium. Poor solubility of this compound.This compound has low aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Consider using solubility enhancers as described in the experimental protocols section if higher concentrations are required.
Unexpected off-target effects. Potential activity of degradation products.While not characterized, degradation products could have their own biological activity. Using freshly prepared this compound solutions minimizes the concentration of any potential degradation products.

Experimental Protocols

Protocol for Assessing this compound Stability in Phosphate Buffered Saline (PBS)

This protocol is adapted from methodologies used for similar chemical probes.[1]

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Maintain the solution in an HPLC autosampler vial at ambient temperature.

  • Inject samples onto an HPLC system at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Monitor the peak area of the parent this compound compound.

  • Calculate the half-life by performing a logarithmic transformation of the peak area data over time.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

Troubleshooting_Workflow start Inconsistent Experimental Results with this compound check_storage Verify Storage Conditions of Solid and Stock Solutions start->check_storage check_prep Review Preparation of Working Solutions start->check_prep check_protocol Examine Experimental Protocol start->check_protocol storage_ok Storage Conditions Correct? check_storage->storage_ok prep_ok Freshly Prepared? check_prep->prep_ok duration_ok Experiment Duration < 19 hours? check_protocol->duration_ok storage_ok->prep_ok Yes replace_stock Action: Use a fresh aliquot or prepare new stock solution storage_ok->replace_stock No prep_ok->duration_ok Yes prepare_fresh Action: Prepare fresh working solutions immediately before use prep_ok->prepare_fresh No solution_good Results Likely Valid duration_ok->solution_good Yes replenish Action: Replenish this compound in the medium for long-term experiments duration_ok->replenish No degradation_likely Degradation is a Likely Cause replace_stock->check_prep prepare_fresh->duration_ok replenish->degradation_likely

Caption: A flowchart to diagnose potential this compound stability problems.

Potential Hydrolytic Degradation Pathway of this compound's Carbamate Group

Degradation_Pathway ML211 This compound (Active Inhibitor) (Triazole Urea Carbamate Structure) Hydrolysis Hydrolysis (e.g., in aqueous buffer) ML211->Hydrolysis Products Degradation Products (Loss of Inhibitory Activity) Hydrolysis->Products

Caption: A simplified diagram of potential this compound degradation.

References

Technical Support Center: ML-211 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering high background signals in assays involving the dual LYPLA1/LYPLA2 inhibitor, ML-211.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a carbamate-based dual inhibitor of Lysophospholipase 1 (LYPLA1/APT1) and Lysophospholipase 2 (LYPLA2). It also exhibits inhibitory activity against the serine hydrolase ABHD11. By inhibiting these enzymes, this compound can be used to study the roles of lysophospholipid metabolism in various signaling pathways.

Q2: What are some common, general causes of high background in plate-based assays?

High background in assays can stem from several factors, including:

  • Contamination: Microbial contamination or cross-contamination of reagents or samples.[1][2]

  • Sub-optimal Reagent Concentrations: Excessively high concentrations of primary or secondary antibodies, or detection reagents.[3][4]

  • Inadequate Washing: Insufficient removal of unbound reagents.[3]

  • Non-specific Binding: Reagents binding to the plate surface or other assay components in an unintended manner.[1][3]

  • Incorrect Incubation Times or Temperatures: Deviations from the optimal assay conditions can lead to increased non-specific interactions.[1]

Troubleshooting Guide: High Background with this compound

Issue: My assay is showing a high background signal when I use this compound.

High background can manifest as a high signal in your negative controls or a general upward shift in the entire signal range, reducing the assay window and making it difficult to discern true hits from false positives. This guide will walk you through potential causes related to this compound and how to address them.

Potential Cause 1: this compound Precipitation and Aggregation

Small molecule inhibitors can sometimes come out of solution or form aggregates at higher concentrations, which can scatter light and interfere with optical detection methods, leading to a high background.

Troubleshooting Steps:

  • Check Solubility: Ensure that the final concentration of this compound in your assay buffer does not exceed its solubility limit. It is recommended to prepare fresh dilutions from a concentrated stock in 100% DMSO.

  • Include Detergents: Incorporate a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer to help prevent aggregation.

  • Sonication: Briefly sonicate your this compound stock solution before making dilutions to help break up any pre-existing aggregates.

  • Visual Inspection: Before running the assay, visually inspect the wells containing the highest concentration of this compound for any signs of precipitation.

Potential Cause 2: Intrinsic Fluorescence of this compound

Many organic small molecules possess intrinsic fluorescence (autofluorescence) that can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Measure this compound Autofluorescence: Run a control plate containing only the assay buffer and this compound at the concentrations you are testing. Measure the fluorescence at the same excitation and emission wavelengths used for your assay's fluorophore.

  • Background Subtraction: If this compound is fluorescent, subtract the signal from the wells containing this compound alone from your experimental wells.

  • Use a Red-Shifted Fluorophore: If possible, switch to a fluorophore for your assay that has excitation and emission wavelengths further into the red region of the spectrum, as small molecule autofluorescence is often more pronounced at shorter (blue/green) wavelengths.

Potential Cause 3: Non-Specific Binding of this compound

This compound may bind non-specifically to other proteins or components in your assay, leading to a high background.

Troubleshooting Steps:

  • Increase Blocking Efficiency: If using an assay format that requires blocking (like ELISA), try increasing the concentration or duration of the blocking step. You can also test different blocking agents (e.g., BSA, non-fat dry milk).

  • Add Carrier Protein: The inclusion of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in the assay buffer can help to reduce non-specific binding of small molecules.

  • Optimize Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₃₀N₄O₂--INVALID-LINK--
Molecular Weight418.5 g/mol --INVALID-LINK--
XLogP34.3--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count5--INVALID-LINK--
SolubilityDMSO: ≥10 mg/mLEthanol: ≥10 mg/mL--INVALID-LINK--

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Assay for LYPLA1/2 Inhibition

This protocol is designed to assess the inhibition of LYPLA1 or LYPLA2 by this compound using a competitive fluorescence polarization assay.

Materials:

  • Recombinant human LYPLA1 or LYPLA2

  • Fluorescently labeled substrate (e.g., a fluorescently tagged lysophospholipid)

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • This compound stock solution (10 mM in 100% DMSO)

  • 384-well, low-volume, black, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Prepare Reagents:

    • Prepare a 2X solution of the fluorescent substrate in Assay Buffer at a concentration that gives a stable and robust fluorescence signal.

    • Prepare a 2X solution of LYPLA1 or LYPLA2 in Assay Buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.

    • Prepare a serial dilution of this compound in 100% DMSO, and then dilute these into Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 5 µL of the 4X this compound dilutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Read Plate:

    • Add 10 µL of the 2X fluorescent substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.

    • Shake the plate for 30 seconds.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization on a plate reader.

Mandatory Visualization

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions1 Troubleshooting Steps cluster_solutions2 Troubleshooting Steps cluster_solutions3 Troubleshooting Steps start High Background Signal in Assay with this compound cause1 This compound Precipitation/ Aggregation start->cause1 cause2 Intrinsic Fluorescence of this compound start->cause2 cause3 Non-Specific Binding start->cause3 solution1a Check Solubility Limit cause1->solution1a solution2a Measure Autofluorescence Control cause2->solution2a solution3a Optimize Blocking cause3->solution3a solution1b Add Detergent (e.g., 0.01% Tween-20) solution1a->solution1b solution1c Sonicate Stock Solution solution1b->solution1c end_node Assay Optimized: Low Background Achieved solution1c->end_node solution2b Background Subtraction solution2a->solution2b solution2c Use Red-Shifted Fluorophore solution2b->solution2c solution2c->end_node solution3b Add Carrier Protein (BSA) solution3a->solution3b solution3c Increase Wash Steps solution3b->solution3c solution3c->end_node

Caption: Troubleshooting workflow for high background in this compound assays.

signaling_pathway cluster_enzymes Enzymatic Regulation cluster_signaling Downstream Signaling PL Phospholipids (PLs) PLA2 Phospholipase A2 (PLA2) PL->PLA2 Hydrolysis LysoPL Lysophospholipids (LysoPLs) LYPLA1_2 LYPLA1 / LYPLA2 LysoPL->LYPLA1_2 Hydrolysis Ras Ras LysoPL->Ras Activates FFA Free Fatty Acid (FFA) GP Glycerophosphate ML211 This compound ML211->LYPLA1_2 Inhibition PLA2->LysoPL LYPLA1_2->FFA LYPLA1_2->GP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: this compound inhibits LYPLA1/2, impacting lysophospholipid signaling.

References

How to minimize ML-211-induced cellular toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-211. The information is designed to help minimize potential this compound-induced cellular toxicity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a carbamate-based dual inhibitor of lysophospholipase 1 (LYPLA1/APT1) and lysophospholipase 2 (LYPLA2/APT2) with IC₅₀ values of 17 nM and 30 nM, respectively.[1] It also inhibits the serine hydrolase ABHD11 with an IC₅₀ of 10 nM.[1] this compound is often used as a chemical probe to study the biological functions of these enzymes.

Q2: What are the potential, though not definitively established, mechanisms of this compound-induced cellular toxicity?

While direct and extensive cellular toxicity studies on this compound are not widely published, potential mechanisms can be inferred from the functions of its targets:

  • Mitochondrial Dysfunction: ABHD11 is a mitochondrial enzyme that protects the 2-oxoglutarate dehydrogenase complex (OGDHc) from lipid peroxidation. Inhibition of ABHD11 could lead to impaired OGDHc function, disruption of the tricarboxylic acid (TCA) cycle, and subsequent mitochondrial stress.

  • Oxidative Stress: A compromised TCA cycle and mitochondrial dysfunction can lead to the increased production of reactive oxygen species (ROS), resulting in oxidative stress.

  • Disrupted Protein S-palmitoylation: LYPLA1 and LYPLA2 are involved in the depalmitoylation of proteins, a post-translational modification crucial for protein trafficking, localization, and signaling. Inhibition of these enzymes could lead to the dysregulation of these cellular processes.

Q3: Are there known off-targets for this compound?

This compound is reported to be selective, with ABHD11 being a known anti-target.[2][3] A selective inhibitor for ABHD11, ML226, can be used as a control to distinguish the effects of ABHD11 inhibition from those of LYPLA1/2 inhibition.[2][3]

Troubleshooting Guides

This section provides guidance for specific issues that may be encountered during experiments with this compound.

Issue 1: Decreased Cell Viability Observed After this compound Treatment

If you observe a significant decrease in cell viability after treating your cells with this compound, consider the following troubleshooting steps.

Initial Checks:

  • Confirm this compound Concentration: Ensure the final concentration of this compound in your culture medium is correct.

  • Assess Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Experimental Troubleshooting:

  • Perform a Dose-Response and Time-Course Experiment: To determine the optimal non-toxic concentration and incubation time for your specific cell line.

  • Assess Mitochondrial Health: Since a key target of this compound is a mitochondrial protein, assess mitochondrial membrane potential.

  • Measure Oxidative Stress: Evaluate the levels of intracellular reactive oxygen species (ROS) and lipid peroxidation.

  • Supplement with Antioxidants: Determine if co-treatment with an antioxidant can rescue the observed cytotoxicity.

Parameter Expected Observation in Case of Toxicity Suggested Action Anticipated Outcome of Action
Cell Viability (MTT Assay) Dose-dependent decrease in absorbance at 570 nm.Titrate this compound concentration (e.g., 0.1, 1, 10, 25, 50 µM).Identify the highest concentration with minimal impact on viability.
Mitochondrial Membrane Potential (JC-1 Assay) Increased green fluorescence (JC-1 monomers), decreased red fluorescence (J-aggregates).Co-treat with a mitochondrial protective agent (e.g., MitoQ).Partial or full restoration of red fluorescence, indicating stabilized mitochondrial membrane potential.
Intracellular ROS (DCFDA Assay) Increased fluorescence intensity.Co-treat with an antioxidant (e.g., N-acetylcysteine (NAC) at 1-5 mM).Reduction in fluorescence, indicating decreased ROS levels.
Lipid Peroxidation (MDA Assay) Increased malondialdehyde (MDA) levels.Co-treat with a lipid-soluble antioxidant (e.g., Vitamin E at 10-50 µM).Reduction in MDA levels, indicating decreased lipid peroxidation.
Issue 2: Altered Cellular Phenotype or Function Without Significant Cell Death

In some cases, this compound may not cause overt cell death but could alter cellular processes due to the inhibition of its targets.

Initial Checks:

  • Confirm Target Engagement: If possible, use an activity-based probe to confirm that this compound is inhibiting LYPLA1/2 and ABHD11 in your experimental system.

  • Review Literature on Target Function: Understand the known roles of LYPLA1, LYPLA2, and ABHD11 in your cell type or biological process of interest.

Experimental Troubleshooting:

  • Assess Key Signaling Pathways: Investigate pathways known to be regulated by protein palmitoylation that might be relevant to your research.

  • Measure Glutathione Levels: Assess the levels of reduced glutathione (GSH), a key cellular antioxidant.

  • Use Control Compounds: Employ the selective ABHD11 inhibitor ML226 to delineate the specific effects of ABHD11 inhibition.

Parameter Potential Observation Suggested Action Anticipated Outcome of Action
Protein Localization/Signaling Mislocalization of a palmitoylated protein of interest.Use imaging techniques (e.g., immunofluorescence) to track protein localization.Confirm if this compound treatment alters the subcellular distribution of the protein.
Glutathione Levels (GSH/GSSG Assay) Decreased ratio of reduced (GSH) to oxidized (GSSG) glutathione.Supplement the culture medium with a GSH precursor (e.g., NAC).Restoration of the GSH/GSSG ratio.
ABHD11-specific effects A particular phenotype is observed.Treat cells with the selective ABHD11 inhibitor ML226.If the same phenotype is observed, it is likely due to ABHD11 inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound-induced cellular toxicity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and controls for the desired duration.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.[4][5][6][7][8]

Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

Protocol:

  • Culture cells and treat with this compound as required.

  • For a positive control, treat a sample of cells with 50 µM CCCP for 5-10 minutes.

  • Add JC-1 to the cell culture medium to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.[9]

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low potential will show green fluorescence (JC-1 monomers).[9][10][11][12]

Intracellular ROS Detection (DCFDA) Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

  • DCFH-DA

  • H₂O₂ as a positive control

  • Plate reader or flow cytometer

Protocol:

  • Culture and treat cells with this compound.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with DCFH-DA (typically 10-20 µM) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[13][14][15][16][17]

Glutathione (GSH) Assay

This colorimetric assay measures the total glutathione levels in cell lysates.

Materials:

  • Glutathione Assay Kit (containing DTNB, glutathione reductase, and NADPH)

  • 5% 5-Sulfosalicylic acid (SSA) for deproteination

  • Plate reader

Protocol:

  • Harvest and lyse cells treated with this compound.

  • Deproteinate the cell lysate using 5% SSA.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • In a 96-well plate, add the sample supernatant and the reaction mixture from the kit.

  • Measure the absorbance at 412 nm. The rate of color change is proportional to the glutathione concentration.[18][19][20][21][22]

Lipid Peroxidation (MDA) Assay

This assay measures the levels of malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer or plate reader

Protocol:

  • Homogenize cell pellets from this compound treated and control groups in a suitable lysis buffer.

  • Add TCA to precipitate proteins and centrifuge.

  • Add TBA to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.[23][24][25]

Visualizations

ML211_Toxicity_Pathway ML211 This compound ABHD11 ABHD11 (Mitochondrial) ML211->ABHD11 Inhibits LYPLA LYPLA1 / LYPLA2 ML211->LYPLA Inhibits OGDHc 2-Oxoglutarate Dehydrogenase Complex ABHD11->OGDHc Protects TCA TCA Cycle OGDHc->TCA Regulates Mito_Dys Mitochondrial Dysfunction TCA->Mito_Dys Leads to ROS Increased ROS Mito_Dys->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Depalm Protein Depalmitoylation LYPLA->Depalm Regulates Signaling Altered Protein Trafficking & Signaling Depalm->Signaling Impacts

Caption: Hypothesized pathways of this compound-induced cellular effects.

Troubleshooting_Workflow Start Start: Observe Decreased Cell Viability Dose_Response Perform Dose-Response & Time-Course (MTT Assay) Start->Dose_Response Is_Viability_Reduced Is Viability Still Significantly Reduced? Dose_Response->Is_Viability_Reduced Assess_Mito Assess Mitochondrial Membrane Potential (JC-1 Assay) Is_Viability_Reduced->Assess_Mito Yes End_Optimize_Concentration End: Use Lower Concentration or Shorter Duration Is_Viability_Reduced->End_Optimize_Concentration No Is_Mito_Depolarized Is Mitochondria Depolarized? Assess_Mito->Is_Mito_Depolarized Assess_ROS Measure Intracellular ROS (DCFDA Assay) Is_ROS_Increased Is ROS Increased? Assess_ROS->Is_ROS_Increased Is_Mito_Depolarized->Assess_ROS Yes End_Other_Mechanism End: Toxicity via other mechanisms Is_Mito_Depolarized->End_Other_Mechanism No Co_treat_Antioxidant Co-treat with Antioxidant (e.g., NAC) Is_ROS_Increased->Co_treat_Antioxidant Yes Is_ROS_Increased->End_Other_Mechanism No Reassess_Viability Re-assess Cell Viability Co_treat_Antioxidant->Reassess_Viability End_Viability_Restored End: Viability Restored, Toxicity is ROS-mediated Reassess_Viability->End_Viability_Restored

Caption: Troubleshooting workflow for decreased cell viability.

References

Inconsistent results with ML-211 treatment in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed in replicate experiments involving the dual LYPLA1/LYPLA2 inhibitor, ML-211. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, carbamate-based small molecule that dually inhibits two closely related enzymes: lysophospholipase 1 (LYPLA1, also known as acyl-protein thioesterase 1 or APT1) and lysophospholipase 2 (LYPLA2, also known as APT2).[1] It also shows inhibitory activity against the serine hydrolase ABHD11.[1] The primary mechanism of action of this compound is the inhibition of the hydrolysis of lysophospholipids (LysoPLs).[2] This inhibition leads to the accumulation of LysoPLs within the cell. These accumulated lipids are bioactive signaling molecules that can influence various cellular pathways.[2][3][4]

Q2: Is this compound the same as miR-211?

No, this is a critical point of distinction and a potential source of experimental confusion.

  • This compound is a synthetic small molecule inhibitor.

  • miR-211 (microRNA-211) is a small non-coding RNA molecule that regulates gene expression.

These are entirely different molecules with distinct biological functions. It is crucial to ensure you are working with the correct compound and consulting the appropriate literature.

Q3: What are the known downstream effects of this compound treatment?

By inhibiting LYPLA1 and LYPLA2, this compound causes an accumulation of lysophospholipids (LysoPLs).[2] This accumulation has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and apoptosis.[2]

Troubleshooting Inconsistent Results with this compound

Inconsistent results in replicate experiments with this compound can arise from several factors, ranging from compound handling to experimental design and execution.

Issue 1: Variability in this compound Potency and Efficacy

Possible Cause 1: Improper Stock Solution Preparation and Storage this compound is a crystalline solid with specific solubility properties.[1] Inconsistent results can occur if the compound is not fully dissolved or if it precipitates out of solution.

  • Recommendation: Prepare fresh stock solutions in an appropriate solvent such as DMSO. For a 10 mM stock solution, dissolve 4.185 mg of this compound (Formula Weight: 418.5 g/mol ) in 1 mL of DMSO. Ensure complete dissolution by vortexing. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Published protocols suggest storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[1]

Possible Cause 2: Degradation of this compound in Culture Media The stability of small molecules can vary in aqueous cell culture media over time.

  • Recommendation: When preparing working concentrations, dilute the stock solution in pre-warmed culture media immediately before adding to the cells. For longer-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.

Issue 2: Cell Line-Specific Variability

The cellular response to this compound can differ significantly between cell lines due to variations in the expression levels of LYPLA1, LYPLA2, and downstream signaling components.

  • Recommendation:

    • Characterize Target Expression: If possible, verify the expression of LYPLA1 and LYPLA2 in your cell line of interest using techniques like Western blot or qPCR.

    • Perform Dose-Response and Time-Course Experiments: For each new cell line, it is crucial to perform a dose-response curve to determine the optimal concentration range and an IC50 value. A time-course experiment will help identify the optimal treatment duration to observe the desired biological effect.

Issue 3: Off-Target Effects

While this compound is reported to be highly selective for LYPLA1/2, like any small molecule inhibitor, it may have off-target effects, especially at higher concentrations.[1] this compound has also been shown to inhibit ABHD11.[1]

  • Recommendation:

    • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that produces the desired phenotype to minimize potential off-target effects.

    • Include Control Compounds: Where possible, use a structurally distinct inhibitor of LYPLA1/2 or a negative control compound to confirm that the observed phenotype is due to the inhibition of the intended targets.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 Value
LYPLA1 (APT1)17 nM[1]
LYPLA2 (APT2)30 nM[1]
ABHD1110 nM[1]

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 2.5 mg/mL (≥ 5.97 mM)[1]
Ethanol10 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Calculate the required mass: To prepare a 10 mM stock solution, use the formula: Mass (mg) = 10 mM * 418.5 g/mol * 1 mL * (1 L / 1000 mL) = 4.185 mg.

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM stock).

  • Vortex: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Cell Treatment with this compound

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and recover overnight.

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed, complete cell culture medium. Ensure thorough mixing.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired duration as determined by time-course experiments.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, Western blot for pathway analysis, lipidomics).

Mandatory Visualizations

ML211_Troubleshooting_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting start Start: Inconsistent Results prep_stock Prepare Fresh this compound Stock (DMSO, Aliquot, Store at -80°C) start->prep_stock prep_working Prepare Working Solution (Dilute in Pre-warmed Media) prep_stock->prep_working cell_seeding Seed Cells at Optimal Density prep_working->cell_seeding dose_response Perform Dose-Response Curve cell_seeding->dose_response time_course Perform Time-Course dose_response->time_course main_exp Conduct Main Experiment (Use Optimal Dose & Time) time_course->main_exp analyze Analyze Results main_exp->analyze troubleshoot Still Inconsistent? - Check Cell Line Specifics - Consider Off-Target Effects - Verify Target Expression analyze->troubleshoot Inconsistent end Consistent Results analyze->end Consistent troubleshoot->start Re-evaluate Protocol

Caption: Troubleshooting workflow for inconsistent this compound results.

LYPLA_Signaling_Pathway ML211 This compound LYPLA1_2 LYPLA1 / LYPLA2 ML211->LYPLA1_2 Inhibition LysoPL Lysophospholipids (LysoPLs) LYPLA1_2->LysoPL Hydrolysis MAPK_cascade MAPK Signaling Cascade (Ras/Raf/MEK/ERK) LysoPL->MAPK_cascade Accumulation Leads to Activation Cell_Response Cellular Responses (Proliferation, Differentiation, Apoptosis) MAPK_cascade->Cell_Response Regulation

Caption: this compound mechanism of action via the LYPLA/MAPK pathway.

References

Refining ML-211 incubation time for optimal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML-211, a potent dual inhibitor of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2). Our goal is to assist you in refining your experimental protocols for optimal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a carbamate-based small molecule that acts as a dual inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), and lysophospholipase 2 (LYPLA2). It also exhibits inhibitory activity against the serine hydrolase ABHD11. By inhibiting these enzymes, this compound blocks the depalmitoylation of various protein substrates, thereby affecting their localization and signaling functions.

Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?

A2: A common starting point for this compound concentration is in the low micromolar to nanomolar range, based on its reported IC50 values (LYPLA1 IC50 = 17 nM; LYPLA2 IC50 = 30 nM). For initial experiments, a concentration of 1-10 µM is often used. The incubation time is highly dependent on the experimental goals. For activity-based protein profiling (ABPP) assays, a 30-minute incubation is frequently sufficient to observe target engagement. For assessing downstream cellular effects, such as cytotoxicity or changes in protein expression, longer incubation times of 24 to 48 hours are typically required. However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell type and endpoint.

Q3: How does inhibition of LYPLA1/LYPLA2 by this compound affect cellular signaling?

A3: LYPLA1 and LYPLA2 are key regulators of protein palmitoylation, a reversible post-translational lipid modification. Palmitoylation controls the membrane association and signaling of numerous proteins, including those in the Ras superfamily. By inhibiting LYPLA1/LYPLA2, this compound prevents the removal of palmitate from these proteins. This can lead to their accumulation at the membrane and altered downstream signaling. A significant pathway affected is the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which plays a critical role in cell proliferation, differentiation, and survival.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition observed 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively engage its targets and elicit a measurable downstream effect. 2. Incorrect this compound Concentration: The concentration of this compound may be too low for the cell density or protein concentration in your assay. 3. Cell Type Resistance: The cell line being used may have lower expression of LYPLA1/LYPLA2 or compensatory mechanisms. 4. This compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation.1. Perform a Time-Course Experiment: Incubate cells with this compound for a range of time points (e.g., 30 min, 1h, 2h, 4h, 8h, 12h, 24h, 48h) to identify the optimal duration for your specific endpoint. 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration. 3. Verify Target Expression: Confirm the expression of LYPLA1 and LYPLA2 in your cell line using techniques like Western blot or qPCR. 4. Ensure Proper Handling: Store this compound stock solutions at -80°C for long-term storage and at -20°C for up to one month, protected from light.[1] Prepare fresh dilutions from the stock for each experiment.
High background signal in biochemical assays 1. Non-specific Binding: The detection probe or antibody may be binding non-specifically to other proteins in the lysate. 2. Incomplete Washing: Residual unbound probe or antibody can contribute to high background. 3. Contaminated Reagents: Buffers or other reagents may be contaminated.1. Increase Blocking and Washing Steps: Optimize blocking conditions (e.g., increase blocking time or use a different blocking agent). Increase the number and duration of wash steps. 2. Titrate Probe/Antibody: Determine the optimal concentration of your detection reagent to minimize non-specific binding. 3. Use Fresh Reagents: Prepare fresh buffers and solutions for your assay.
Inconsistent results between replicates 1. Inaccurate Pipetting: Small pipetting errors, especially with viscous solutions or small volumes, can lead to significant variability. 2. Uneven Cell Seeding: In cell-based assays, inconsistent cell numbers across wells will lead to variable results. 3. Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation, leading to changes in concentration and cell viability.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous liquids. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 3. Avoid Using Outer Wells: If possible, avoid using the outermost wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.
Observed cytotoxicity at expected inhibitory concentrations 1. Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. 2. Prolonged Inhibition: Sustained inhibition of LYPLA1/LYPLA2 may disrupt essential cellular processes, leading to cell death.1. Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that provides significant inhibition of your target to minimize off-target effects. 2. Optimize Incubation Time: A shorter incubation time may be sufficient to observe the desired inhibitory effect without causing significant cytotoxicity. Consider a time-course experiment to assess both inhibition and viability.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Based Assay

This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for inhibiting LYPLA1/LYPLA2 activity in cultured cells, using a downstream signaling event (e.g., phosphorylation of ERK) as a readout.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-LYPLA1, anti-LYPLA2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

  • Cell Lysis: At each time point, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against your target proteins (e.g., p-ERK, total ERK, LYPLA1, LYPLA2, and a loading control like GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein. Plot the normalized signal against the incubation time to determine the point of maximal inhibition.

Quantitative Data Summary

The following table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time for this compound.

Incubation TimeThis compound Concentration (µM)p-ERK/Total ERK Ratio (Normalized to Control)% Inhibition
0 min101.000%
15 min100.8515%
30 min100.6535%
1 h100.4060%
2 h100.2575%
4 h100.2278%
8 h100.2377%
12 h100.2872%
24 h100.3565%

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_ml211 Add this compound or Vehicle overnight_incubation->add_ml211 time_course Incubate for Various Times add_ml211->time_course cell_lysis Cell Lysis time_course->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Experimental workflow for determining optimal this compound incubation time.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Palmitoylation Palmitoylation Ras->Palmitoylation Raf Raf Ras->Raf Activates LYPLA1_2 LYPLA1/LYPLA2 ML211 This compound ML211->LYPLA1_2 Inhibits Palmitoylation->Ras Localizes Ras to membrane Depalmitoylation Depalmitoylation Palmitoylation->Depalmitoylation Depalmitoylation->LYPLA1_2 Catalyzed by MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: this compound inhibits LYPLA1/2, affecting Ras localization and MAPK signaling.

References

Addressing poor signal-to-noise ratio in ML-211 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML-211 in assays designed to measure the activity of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2). This compound is a potent, dual inhibitor of these serine hydrolases and is a valuable tool for studying their roles in cellular processes. However, achieving a robust signal-to-noise ratio in these assays can be challenging. This guide will help you diagnose and resolve common issues to ensure reliable and reproducible results.

FAQs: Understanding this compound and Associated Assays

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a potent, irreversible dual inhibitor of lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1), and lysophospholipase 2 (LYPLA2). It forms a covalent bond with the active site serine of these enzymes, thereby inactivating them. This specificity makes it a crucial tool for dissecting the biological functions of these enzymes.

Q2: What are the common types of assays used to measure LYPLA1/LYPLA2 activity with this compound?

Several assay formats are commonly employed to assess the inhibitory activity of this compound on LYPLA1 and LYPLA2. These include:

  • Fluorescence-Based Assays: These assays utilize fluorescent substrates that are cleaved by the enzyme to produce a measurable signal. A common method is the use of a fluorogenic substrate that becomes fluorescent upon enzymatic activity. Another approach is fluorescence polarization (FP), which measures the change in the rotational speed of a fluorescently labeled substrate upon enzyme binding.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of serine hydrolases. Inhibition by this compound is observed as a decrease in the labeling of LYPLA1/LYPLA2 by the probe. Detection can be performed in-gel via fluorescence scanning or by mass spectrometry.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to quantify the amount of LYPLA1 or LYPLA2 present in a sample, which can be correlated with activity. In an inhibition assay, the effect of this compound on the detectable amount of active enzyme would be measured.

Q3: What is a good signal-to-noise ratio for an this compound inhibition assay?

A good signal-to-noise (S/N) ratio is crucial for distinguishing a true biological signal from background noise. While the ideal S/N ratio can vary depending on the assay format and instrumentation, a general guideline is:

  • S/N > 3: Generally considered the minimum for a detectable signal.

  • S/N > 10: A robust and reliable signal.

For high-throughput screening (HTS) assays, the Z'-factor is a common metric for assay quality, where a Z'-factor > 0.5 is considered excellent.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio can manifest as either a weak signal from your enzyme activity or a high background signal, or a combination of both. Below are troubleshooting guides for common assay formats used with this compound.

Fluorescence-Based Assays (Fluorogenic Substrate & Fluorescence Polarization)

Problem: Low Signal

Potential Cause Recommendation
Inactive Enzyme Ensure proper storage and handling of the LYPLA1/LYPLA2 enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control.
Sub-optimal Assay Buffer Optimize buffer pH and ionic strength. Serine hydrolase activity can be sensitive to buffer conditions.
Substrate Degradation Prepare fresh substrate solutions for each experiment. Some fluorogenic substrates are light-sensitive and can degrade over time.
Incorrect Filter/Wavelength Settings Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore being used.
Insufficient Incubation Time Optimize the incubation time to allow for sufficient product formation. Run a time-course experiment to determine the linear range of the reaction.
Low Enzyme Concentration Increase the concentration of the LYPLA1/LYPLA2 enzyme in the assay.
This compound Solubility Issues Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an inaccurate inhibitor concentration. Consider using a small amount of DMSO to aid solubility, but be mindful of its potential effects on enzyme activity.

Problem: High Background

Potential Cause Recommendation
Autofluorescence of Compounds/Buffer Measure the fluorescence of the assay buffer and this compound alone to determine their contribution to the background signal. If necessary, switch to a buffer with lower intrinsic fluorescence.
Non-specific Binding to Plate Use black, low-binding microplates to minimize background fluorescence and non-specific binding of reagents.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.
Light Leakage in Plate Reader Ensure the plate reader's optical system is properly aligned and that there are no external light sources interfering with the measurement.
Substrate Instability Some fluorogenic substrates can spontaneously hydrolyze, leading to a high background signal. Test the substrate stability in the assay buffer without the enzyme.
Activity-Based Protein Profiling (ABPP)

Problem: Faint or No Probe Labeling of LYPLA1/LYPLA2

Potential Cause Recommendation
Inactive Enzyme As with fluorescence assays, ensure the enzyme is active.
Insufficient Probe Concentration Optimize the concentration of the ABPP probe. A concentration that is too low will result in incomplete labeling.
Short Incubation Time with Probe Increase the incubation time of the probe with the cell lysate or recombinant enzyme to ensure complete labeling.
Inefficient Lysis/Homogenization Ensure complete cell lysis or tissue homogenization to release the enzymes. Incomplete lysis will result in a lower concentration of available enzyme.
Poor Gel Imaging Use a high-sensitivity fluorescence scanner and appropriate filter sets for the fluorophore on the ABPP probe.

Problem: High Background Labeling

Potential Cause Recommendation
Non-specific Probe Binding Reduce the concentration of the ABPP probe. High concentrations can lead to non-specific labeling of other proteins.
Insufficient Washing After probe labeling and enrichment (if applicable), ensure thorough washing steps to remove unbound probe.
Overexposure during Imaging Optimize the exposure time on the fluorescence scanner to avoid saturating the signal from highly abundant labeled proteins, which can obscure the bands of interest.
ELISA

Problem: Low Signal

Potential Cause Recommendation
Incorrect Antibody Concentration Optimize the concentrations of both the capture and detection antibodies.
Insufficient Incubation Times Ensure adequate incubation times for each step (coating, blocking, antibody binding, substrate development).
Inactive HRP Conjugate Use a fresh or properly stored HRP-conjugated secondary antibody.
Substrate Solution Not Fresh Prepare the substrate solution immediately before use.

Problem: High Background

Potential Cause Recommendation
Insufficient Blocking Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA, non-fat dry milk).
Inadequate Washing Increase the number and vigor of the wash steps between each incubation.
Cross-reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize non-specific binding.
High Concentration of Detection Antibody Reduce the concentration of the detection antibody.

Quantitative Data Summary

The following table provides a general overview of typical concentration ranges and expected outcomes for this compound inhibition assays. Note that these values should be optimized for your specific experimental conditions.

ParameterFluorescence-Based AssayActivity-Based Protein Profiling (ABPP)ELISA
This compound Concentration 10 nM - 10 µM100 nM - 50 µM100 nM - 50 µM
LYPLA1/LYPLA2 Concentration 1 - 50 nMVaries with lysate/sampleVaries with sample
Substrate/Probe Concentration 0.1 - 10 µM1 - 10 µMN/A
Expected IC50 of this compound 10 - 100 nM50 - 500 nMVaries with assay format
Acceptable S/N Ratio > 10> 5 (for gel-based)> 10
Acceptable Z'-factor (HTS) > 0.5> 0.4> 0.5

Experimental Protocols & Workflows

General Experimental Workflow for this compound Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate/Probe, and this compound dilutions pre_incubation Pre-incubate Enzyme with this compound reagents->pre_incubation add_substrate Add Substrate/Probe pre_incubation->add_substrate reaction_incubation Incubate for Reaction add_substrate->reaction_incubation detection Measure Signal (Fluorescence, etc.) reaction_incubation->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis troubleshooting_workflow start Poor Signal-to-Noise Ratio check_signal Low Signal or High Background? start->check_signal low_signal Low Signal check_signal->low_signal Low Signal high_background High Background check_signal->high_background High Background check_enzyme Check Enzyme Activity (Positive Control) low_signal->check_enzyme enzyme_ok Enzyme OK check_enzyme->enzyme_ok Active enzyme_bad Replace Enzyme check_enzyme->enzyme_bad Inactive check_reagents Check Substrate/Probe & Buffer Conditions enzyme_ok->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Optimal optimize_reagents Optimize Concentrations & Incubation Times check_reagents->optimize_reagents Sub-optimal check_instrument Check Instrument Settings (Wavelengths, Gain) reagents_ok->check_instrument instrument_ok Instrument OK check_instrument->instrument_ok Correct adjust_instrument Adjust Settings check_instrument->adjust_instrument Incorrect check_blank Measure Blank (No Enzyme Control) high_background->check_blank blank_high Blank is High check_blank->blank_high High blank_ok Blank is Low check_blank->blank_ok Low check_buffer_reagents Check Buffer/Reagent Autofluorescence blank_high->check_buffer_reagents check_plate Check Plate Type & Non-specific Binding blank_ok->check_plate buffer_high Buffer is Fluorescent check_buffer_reagents->buffer_high Low change_buffer Use Low-Fluorescence Buffer/Reagents check_buffer_reagents->change_buffer High buffer_high->check_plate plate_bad Plate/Binding Issue check_plate->plate_bad No Issue use_low_bind_plate Use Low-Binding Plate & Optimize Blocking check_plate->use_low_bind_plate Issue Found

Validation & Comparative

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Acyl-Protein Thioesterase Inhibitors: ML-211 vs. ML348 and ML349

This guide provides an objective comparison of the dual inhibitor this compound and the selective inhibitors ML348 and ML349, which target the acyl-protein thioesterases 1 and 2 (APT1/LYPLA1 and APT2/LYPLA2). These enzymes play a crucial role in the post-translational modification of proteins through depalmitoylation, a key process in cellular signaling pathways, including those involving oncogenes like HRAS.

Introduction

Protein palmitoylation is a reversible lipid modification that governs the membrane association and trafficking of a multitude of proteins. The dynamic nature of this process is regulated by palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs). Dysregulation of protein palmitoylation is implicated in various diseases, including cancer. Small molecule inhibitors of APTs are therefore valuable tools for studying the roles of these enzymes and as potential therapeutic agents.

This guide focuses on three such inhibitors:

  • This compound: A potent, irreversible, and dual inhibitor of both LYPLA1 and LYPLA2.[1]

  • ML348: A selective and reversible inhibitor of LYPLA1.[2]

  • ML349: A selective and reversible inhibitor of LYPLA2.[3]

These compounds were developed through a high-throughput screening campaign using a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) assay.[2][3][4] While this compound offers potent dual inhibition, its utility is primarily in in vitro and in situ studies due to poor solubility.[5] In contrast, ML348 and ML349 were developed to be selective tools for dissecting the individual roles of LYPLA1 and LYPLA2 and have demonstrated in vivo activity.[2][3]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound, ML348, and ML349 based on available experimental data.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Mechanism of ActionIC50 vs. LYPLA1IC50 vs. LYPLA2Off-Target(s)
This compound LYPLA1 & LYPLA2Covalent, Irreversible17 nM[1]30 nM[1]ABHD11 (IC50 = 10 nM)[1]
ML348 LYPLA1Reversible210 nM>10,000 nMSelective against ~30 other serine hydrolases[2]
ML349 LYPLA2Reversible>3,000 nM[3]144 nM[3]Selective against ~20 other serine hydrolases[3]

Table 2: Physicochemical and In Vivo Properties

CompoundChemotypeSolubility in BufferIn Vivo Activity
This compound Triazole urea6.6 µM[5]Not demonstrated due to poor solubility[5]
ML348 Piperazine amideNot explicitly stated, but sufficient for in vivo studiesDemonstrated in mouse models[2]
ML349 Piperazine amideNot explicitly stated, but sufficient for in vivo studiesDemonstrated in mouse models[3]

Signaling Pathway and Mechanism of Action

The primary signaling pathway influenced by these inhibitors is the protein palmitoylation cycle. Specifically, they inhibit the depalmitoylation of substrate proteins, leading to their accumulation in a palmitoylated state. A key substrate of LYPLA1 is the oncoprotein HRAS. By preventing HRAS depalmitoylation, these inhibitors can alter its subcellular localization and downstream signaling.

Palmitoylation_Cycle Protein Palmitoylation and Depalmitoylation Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol Palmitoylated_Protein Palmitoylated Protein (Membrane Associated) Unpalmitoylated_Protein Unpalmitoylated Protein Palmitoylated_Protein->Unpalmitoylated_Protein Depalmitoylation Unpalmitoylated_Protein->Palmitoylated_Protein Palmitoylation PAT Protein Acyltransferases (PATs) (e.g., ZDHHCs) PAT->Unpalmitoylated_Protein CoA CoA PAT->CoA APT Acyl-Protein Thioesterases (APTs) (LYPLA1/2) APT->Palmitoylated_Protein Palmitate Palmitate APT->Palmitate Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PAT Inhibitors This compound (Dual) ML348 (LYPLA1) ML349 (LYPLA2) Inhibitors->APT Inhibition

Protein Palmitoylation Cycle Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of the inhibitors against serine hydrolases in a complex proteome.

Protocol Summary: [2][5]

  • Proteome Preparation: Prepare a soluble proteome fraction from HEK293T cells or other relevant cell lines/tissues at a concentration of 1 mg/mL in DPBS.

  • Inhibitor Incubation: Treat the proteome (50 µL) with varying concentrations of the test compound (this compound, ML348, or ML349) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add a rhodamine-conjugated fluorophosphonate (FP-Rh) probe to a final concentration of 2 µM. Incubate for 30 minutes at room temperature.

  • SDS-PAGE: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using an in-gel fluorescent scanner.

  • Quantification: Determine the percentage of remaining enzyme activity by measuring the integrated optical density of the fluorescent bands corresponding to LYPLA1 and LYPLA2 relative to the DMSO control. IC50 values are then calculated from the dose-response curves.

Gel_ABPP_Workflow Gel-Based Competitive ABPP Workflow Proteome Proteome Lysate Inhibitor Incubate with Inhibitor (this compound, ML348, or ML349) or DMSO Proteome->Inhibitor Probe Add FP-Rh Probe Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescent Gel Scan SDS_PAGE->Scan Analysis Quantify Band Intensity (Determine IC50) Scan->Analysis

Gel-Based Competitive ABPP Workflow
Fluorescence Polarization-Based Competitive ABPP (Fluopol-ABPP) HTS

This high-throughput assay was used for the initial discovery of the inhibitors.

Protocol Summary: [2][6][7][8]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.6, 150 mM NaCl, 10 mM CaCl2, 0.01% Pluronic F-127, and 1 mM TCEP). Prepare recombinant LYPLA1 or LYPLA2 enzyme and a fluorescently-labeled activity-based probe.

  • Compound Plating: Dispense library compounds or test inhibitors into a 384-well microplate.

  • Enzyme Addition: Add the enzyme to the wells and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plates for a period sufficient to allow for probe binding in the absence of an inhibitor (e.g., 5 hours at 37°C).

  • Fluorescence Polarization Reading: Read the plates using a plate reader capable of measuring fluorescence polarization. A low polarization signal indicates inhibition of probe binding to the enzyme.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the effect of the inhibitors on cell viability.

Protocol Summary: [9][10][11]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (this compound, ML348, ML349) or DMSO control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Conclusion

The choice between this compound, ML348, and ML349 depends on the specific research question.

  • This compound is a highly potent, dual inhibitor of LYPLA1 and LYPLA2, making it a suitable tool for studies where simultaneous inhibition of both enzymes is desired in in vitro or cell-based assays. However, its significant off-target activity against ABHD11 and its poor solubility, which precludes in vivo studies, are important limitations.

  • ML348 and ML349 offer high selectivity for LYPLA1 and LYPLA2, respectively. Their reversible mechanism of action and demonstrated in vivo activity make them invaluable tools for dissecting the specific biological roles of each of these two closely related enzymes in complex biological systems. While they are less potent than this compound, their selectivity is a major advantage for target validation and mechanistic studies.

For researchers aiming to understand the distinct functions of LYPLA1 and LYPLA2, the selective inhibitors ML348 and ML349 are the superior choice. For applications requiring potent, dual inhibition in a controlled in vitro setting, This compound may be considered, with the caveat of its off-target effects.

References

A Comprehensive Guide to Confirming ML-211 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methods to confirm the cellular target engagement of ML-211, a potent dual inhibitor of Acyl-Protein Thioesterase 1 (APT1)/Lysophospholipase 1 (LYPLA1) and Acyl-Protein Thioesterase 2 (APT2)/Lysophospholipase 2 (LYPLA2).[1][2][3][4] Understanding whether a compound interacts with its intended molecular targets within a cellular environment is a critical step in drug discovery and chemical biology. This document outlines and compares the primary methodologies for assessing this compound's engagement with LYPLA1 and LYPLA2, offering detailed experimental protocols, data presentation tables, and workflow visualizations to aid in experimental design and data interpretation.

The primary and most established method for confirming this compound target engagement is Competitive Activity-Based Protein Profiling (ABPP) . This technique utilizes activity-based probes that covalently bind to the active site of serine hydrolases, the enzyme class to which LYPLA1 and LYPLA2 belong.[5] By competing with these probes, this compound's engagement with its targets can be quantified. ABPP can be performed in two main formats: a high-throughput fluorescence polarization-based assay and a more traditional gel-based assay.

As an alternative or orthogonal approach, Substrate-Based Assays can be employed to measure the enzymatic activity of LYPLA1 and LYPLA2 directly. Inhibition of this activity by this compound provides indirect evidence of target engagement.

Finally, examining the Downstream Effects on Protein Palmitoylation offers a cellular biomarker approach. Since LYPLA1 and LYPLA2 are depalmitoylating enzymes, their inhibition by this compound is expected to alter the palmitoylation status of specific substrate proteins, which can be detected by techniques such as Acyl-Resin Assisted Capture (Acyl-RAC) followed by Western blotting.

Comparison of Target Engagement Methods

Method Principle Throughput Endpoint Advantages Disadvantages
Competitive ABPP (Fluorescence Polarization) This compound competes with a fluorescently labeled activity-based probe for binding to LYPLA1/2. Target engagement is measured by a decrease in fluorescence polarization.HighFluorescence PolarizationHigh-throughput, quantitative, suitable for screening.Requires specialized plate reader, indirect measurement of binding.
Competitive ABPP (Gel-Based) This compound competes with a tagged activity-based probe (e.g., with biotin or a fluorophore) for binding to LYPLA1/2 in cell lysates. Target engagement is visualized by a decrease in probe labeling on a gel.Low to MediumGel band intensityDirect visualization of probe labeling on the target protein, can assess selectivity against other serine hydrolases.Lower throughput, semi-quantitative.
Substrate-Based Assay This compound inhibits the hydrolysis of a synthetic substrate by LYPLA1/2 in cell lysates. Target engagement is inferred from the reduction in enzyme activity.MediumFluorescence or Colorimetric signalDirect measure of enzyme inhibition, can be adapted to a microplate format.Indirect measure of target binding, substrate specificity can be an issue.
Downstream Biomarker Analysis (Acyl-RAC) Inhibition of LYPLA1/2 by this compound leads to increased palmitoylation of substrate proteins (e.g., HRAS). This change is detected by enriching for palmitoylated proteins followed by Western blotting.LowWestern Blot band intensityConfirms a functional cellular consequence of target engagement, highly physiological.Indirect, multi-step protocol, requires specific antibodies for downstream targets.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

a) Fluorescence Polarization-Based Competitive ABPP (Fluopol-ABPP)

This method is ideal for determining the potency of this compound in a high-throughput format.

  • Materials:

    • Purified recombinant human LYPLA1 and LYPLA2 proteins.

    • Fluorophosphonate-rhodamine (FP-Rh) probe.

    • This compound and control compounds (e.g., selective inhibitors ML348 for LYPLA1 and ML349 for LYPLA2, and a negative control).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68).

    • 384-well, low-volume, black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Protocol:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • In the microplate, add the assay buffer containing the purified LYPLA1 or LYPLA2 protein.

    • Add the diluted compounds to the wells and incubate for 30 minutes at room temperature.

    • Add the FP-Rh probe to all wells to a final concentration of 5 nM.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).

    • Calculate the percent inhibition relative to DMSO-treated controls and fit the data to a dose-response curve to determine the IC50 value.

b) Gel-Based Competitive ABPP

This method provides a visual confirmation of target engagement in a complex cellular proteome.

  • Materials:

    • Cultured cells (e.g., HEK293T, which endogenously express LYPLA1 and LYPLA2).

    • This compound and control compounds.

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Fluorophosphonate-alkyne (FP-alkyne) or similar clickable activity-based probe.

    • Click chemistry reagents (e.g., Azide-fluorophore, CuSO4, TBTA, TCEP).

    • SDS-PAGE gels and Western blotting apparatus.

  • Protocol:

    • Treat cultured cells with varying concentrations of this compound or control compounds for 2-4 hours.

    • Harvest and lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Incubate a standardized amount of protein lysate with the FP-alkyne probe for 30 minutes at room temperature.

    • Perform a click reaction by adding the azide-fluorophore and click chemistry reagents to covalently attach the fluorophore to the probe.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner.

    • Quantify the band intensity corresponding to LYPLA1 and LYPLA2 to determine the extent of inhibition.

Substrate-Based Activity Assay

This assay measures the enzymatic activity of LYPLA1/2 in cell lysates.

  • Materials:

    • Cultured cells treated with this compound or controls.

    • Lysis buffer.

    • A fluorogenic substrate for lysophospholipases (e.g., arachidonoyl thio-PC).

    • DTNB (Ellman's reagent) for colorimetric detection of the thiol product.

    • 96-well microplate and a plate reader.

  • Protocol:

    • Prepare cell lysates from treated and untreated cells as described for the gel-based ABPP.

    • In a 96-well plate, add the cell lysate to the assay buffer.

    • Add the fluorogenic substrate to initiate the reaction.

    • For colorimetric assays with thio-substrates, add DTNB.

    • Incubate at 37°C and monitor the increase in absorbance or fluorescence over time using a plate reader.

    • Calculate the rate of substrate hydrolysis and determine the percent inhibition caused by this compound.

Downstream Biomarker Analysis: Acyl-Resin Assisted Capture (Acyl-RAC)

This method assesses the effect of this compound on the palmitoylation status of substrate proteins.

  • Materials:

    • Cultured cells treated with this compound or controls.

    • Lysis buffer.

    • Blocking buffer containing N-ethylmaleimide (NEM) to block free thiols.

    • Hydroxylamine (HA) solution to cleave thioester bonds.

    • Thiopropyl sepharose beads.

    • Elution buffer with a reducing agent (e.g., DTT).

    • Antibodies against a known LYPLA1/2 substrate (e.g., HRAS) and loading controls for Western blotting.

  • Protocol:

    • Lyse the cells from treated and untreated samples.

    • Block free cysteine residues with NEM.

    • Treat the lysates with hydroxylamine to specifically cleave palmitoyl-thioester bonds, exposing free thiols on previously palmitoylated cysteines. A control sample without hydroxylamine should be included.

    • Incubate the lysates with thiopropyl sepharose beads to capture the proteins with newly exposed thiols.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins with a reducing agent.

    • Analyze the eluates by Western blotting using an antibody against the protein of interest (e.g., HRAS). An increase in the band intensity in the this compound treated sample compared to the control indicates increased palmitoylation due to LYPLA1/2 inhibition.[6]

Visualizing Workflows and Pathways

G cluster_abpp Competitive Activity-Based Protein Profiling (ABPP) cluster_gel Gel-Based cluster_fp Fluorescence Polarization cluster_substrate Substrate-Based Assay cluster_acylrac Acyl-RAC for Downstream Analysis abpp_start Treat cells with this compound abpp_lyse Cell Lysis abpp_start->abpp_lyse abpp_probe Incubate lysate with Activity-Based Probe abpp_lyse->abpp_probe abpp_detect Detection abpp_probe->abpp_detect gel_click Click Chemistry (if applicable) abpp_detect->gel_click Gel-Based fp_read Read Fluorescence Polarization abpp_detect->fp_read FP-Based gel_sds SDS-PAGE gel_click->gel_sds gel_scan Fluorescence Gel Scan gel_sds->gel_scan gel_quant Quantify Band Intensity gel_scan->gel_quant fp_calc Calculate IC50 fp_read->fp_calc sub_start Treat cells with this compound sub_lyse Cell Lysis sub_start->sub_lyse sub_assay Incubate lysate with Fluorogenic/Chromogenic Substrate sub_lyse->sub_assay sub_read Read Signal (Fluorescence/Absorbance) sub_assay->sub_read sub_calc Calculate % Inhibition sub_read->sub_calc acyl_start Treat cells with this compound acyl_lyse Cell Lysis acyl_start->acyl_lyse acyl_block Block free thiols (NEM) acyl_lyse->acyl_block acyl_cleave Cleave thioesters (Hydroxylamine) acyl_block->acyl_cleave acyl_capture Capture on Thiol-reactive beads acyl_cleave->acyl_capture acyl_elute Elute captured proteins acyl_capture->acyl_elute acyl_wb Western Blot for Substrate (e.g., HRAS) acyl_elute->acyl_wb

Figure 1. Workflow for confirming this compound target engagement in cells.

G ML211 This compound LYPLA1_2 LYPLA1 / LYPLA2 (Acyl-Protein Thioesterase) ML211->LYPLA1_2 Inhibits PalmitoylatedProtein Palmitoylated Protein (e.g., HRAS-Palmitate) LYPLA1_2->PalmitoylatedProtein Depalmitoylates DepalmitoylatedProtein Depalmitoylated Protein (e.g., HRAS) PalmitoylatedProtein->DepalmitoylatedProtein DHHC DHHC Enzymes (Palmitoyltransferases) DepalmitoylatedProtein->PalmitoylatedProtein Palmitoyl_CoA Palmitoyl-CoA

Figure 2. Signaling pathway affected by this compound.

By employing the methods detailed in this guide, researchers can confidently and accurately confirm the engagement of this compound with its cellular targets, LYPLA1 and LYPLA2. This is an essential step in validating its mechanism of action and advancing its potential as a chemical probe or therapeutic agent.

References

Comparative Analysis of ML-211 with other LYPLA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual LYPLA1/LYPLA2 inhibitor ML-211 with other key lysophospholipase (LYPLA) inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate chemical tools for studying LYPLA biology and its role in disease.

Lysophospholipases play a crucial role in lipid signaling and protein trafficking by catalyzing the removal of fatty acids from lysophospholipids and S-acylated proteins.[1][2] Dysregulation of these enzymes has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][3] this compound is a potent, covalent dual inhibitor of LYPLA1 and LYPLA2.[4][5] This guide compares this compound with other notable LYPLA inhibitors, including the selective reversible inhibitors ML348 (for LYPLA1) and ML349 (for LYPLA2), and the alternative dual inhibitor ML378.

Performance Comparison of LYPLA Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and other key LYPLA inhibitors. The data is primarily derived from activity-based protein profiling (ABPP) assays.

InhibitorTarget(s)IC50 (nM) vs LYPLA1IC50 (nM) vs LYPLA2Key Off-Target(s)Mechanism of ActionReference(s)
This compound LYPLA1/LYPLA21730ABHD11 (IC50 = 10 nM)Covalent (Triazole urea)[4][6]
ML378 LYPLA1/LYPLA2(collective IC50 = 154 nM for mouse isoforms)(collective IC50 = 154 nM for mouse isoforms)ABHD6 (IC50 = 3.15 nM)Covalent (Carbamate)[7]
ML348 LYPLA1Potent & Selective>10,000Highly selective against ~30 other serine hydrolasesReversible[8][9]
ML349 LYPLA2>10,000Potent & SelectiveHighly selectiveReversible[10][11]
ML226 ABHD11>10,000>10,000Potent ABHD11 inhibitor (IC50 = 15 nM)Covalent (Triazole urea)[2][4]

Key Insights from the Data:

  • This compound is a highly potent dual inhibitor of LYPLA1 and LYPLA2 with low nanomolar efficacy.[4][6] Its primary off-target is ABHD11, for which a selective anti-probe, ML226, is available for counter-screening to delineate ABHD11-specific effects.[2][4]

  • ML378 offers an alternative carbamate-based scaffold for dual inhibition of LYPLA1 and LYPLA2 and has demonstrated in vivo activity.[7] However, it shows significant off-target activity against ABHD6.[7]

  • ML348 and ML349 are highly selective, reversible inhibitors for LYPLA1 and LYPLA2, respectively.[8][9][10][11] These compounds are invaluable tools for studying the individual functions of each LYPLA isoform.

Experimental Protocols

The characterization of these inhibitors predominantly relies on Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological systems.[12][13][14]

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This method is used to determine the potency and selectivity of inhibitors by measuring their ability to compete with a broad-spectrum activity-based probe for binding to the active site of a target enzyme.

1. Proteome Preparation:

  • Cells (e.g., HEK293T, HeLa) or tissues are lysed in a suitable buffer (e.g., DPBS) to prepare a soluble proteome fraction.[7][10]
  • Protein concentration is determined and normalized across samples.

2. Inhibitor Incubation:

  • The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[7]

3. Activity-Based Probe Labeling:

  • A fluorescently tagged, broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome-inhibitor mixture and incubated.[7][10] This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.

4. Gel-Based Analysis:

  • The reaction is quenched by the addition of SDS-PAGE loading buffer.
  • Proteins are separated by SDS-PAGE.
  • The gel is scanned using a fluorescence scanner to visualize probe-labeled enzymes.[10]
  • The fluorescence intensity of the band corresponding to the target enzyme (e.g., LYPLA1 or LYPLA2) is quantified.
  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Polarization-Based Competitive ABPP (fluopol-ABPP) for High-Throughput Screening

This assay format is adapted for high-throughput screening to identify initial hit compounds.[4][10]

1. Reaction Setup:

  • Reactions are typically performed in a multi-well plate format.
  • Purified recombinant enzyme (e.g., LYPLA1 or LYPLA2) is incubated with test compounds from a chemical library.[10]

2. Probe Addition:

  • A fluorescently labeled activity-based probe is added.

3. Fluorescence Polarization Measurement:

  • The fluorescence polarization of the sample is measured. When the small fluorescent probe binds to the larger enzyme, its rotation slows, leading to an increase in fluorescence polarization.
  • Inhibitors that prevent probe binding will result in a low fluorescence polarization signal.

Visualizing Pathways and Workflows

Signaling Pathway of LYPLA Enzymes

LYPLA1 and LYPLA2 are involved in the metabolism of lysophospholipids and the regulation of protein S-palmitoylation, which affects the localization and signaling of proteins like HRAS.[1][2]

LYPLA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HRAS_GDP HRAS-GDP (inactive) GEF GEF HRAS_GDP->GEF Signal HRAS_GTP HRAS-GTP (active) GAP GAP HRAS_GTP->GAP PAT PAT (Palmitoyl Acyltransferase) HRAS_GTP->PAT GEF->HRAS_GTP Activates GAP->HRAS_GDP Inactivates HRAS_GTP_palm Palmitoylated HRAS-GTP PAT->HRAS_GTP_palm Palmitoylates LYPLA1 LYPLA1 HRAS_GTP_palm->LYPLA1 Depalmitoylates Downstream Downstream Signaling (e.g., MAPK) HRAS_GTP_palm->Downstream LYPLA1->HRAS_GTP Glycerophosphocholine Glycerophosphocholine LYPLA1->Glycerophosphocholine Product FattyAcid Fatty Acid LYPLA1->FattyAcid Product ML211 This compound ML211->LYPLA1 Inhibits Lysophospholipid Lysophospholipid Lysophospholipid->LYPLA1 Substrate

Caption: LYPLA1's role in HRAS depalmitoylation and lysophospholipid metabolism.

Experimental Workflow for Competitive ABPP

The following diagram illustrates the workflow for determining inhibitor potency using competitive activity-based protein profiling.

ABPP_Workflow Proteome 1. Prepare Soluble Proteome (e.g., from HeLa cells) Inhibitor 2. Incubate Proteome with Varying Inhibitor Concentrations (e.g., this compound) Proteome->Inhibitor Probe 3. Add Fluorescent ABPP Probe (e.g., FP-Rhodamine) Inhibitor->Probe SDS_PAGE 4. Separate Proteins by SDS-PAGE Probe->SDS_PAGE Scan 5. Scan Gel for Fluorescence SDS_PAGE->Scan Quantify 6. Quantify Band Intensity for LYPLA1/LYPLA2 Scan->Quantify IC50 7. Calculate IC50 Value Quantify->IC50

Caption: Workflow for competitive activity-based protein profiling (ABPP).

References

Validating the Specificity of ML-211 in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-211, a dual inhibitor of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2), with selective alternatives. We present supporting experimental data and detailed protocols to facilitate the validation of its cellular specificity.

This compound is a potent, irreversible, carbamate-based dual inhibitor of LYPLA1 and LYPLA2, two serine hydrolases involved in protein depalmitoylation. This process is critical for regulating the localization and signaling of various proteins, including oncoproteins like RAS. The therapeutic potential of modulating these enzymes has led to the development of chemical probes like this compound. However, rigorous validation of a probe's specificity within the complex cellular environment is paramount to ensure that observed phenotypes are a direct result of on-target activity.

This guide outlines key experimental approaches to validate the cellular specificity of this compound, comparing its activity with the selective inhibitors ML348 (for LYPLA1) and ML349 (for LYPLA2).

Data Presentation

The following tables summarize the in vitro potency and in situ target engagement of this compound and its selective counterparts.

Table 1: In Vitro Inhibitory Activity of this compound, ML348, and ML349

CompoundTarget(s)IC50 (nM)Known Off-Targets (IC50)
This compound LYPLA1 / LYPLA217 (LYPLA1), 30 (LYPLA2)ABHD11 (10 nM)
ML348 LYPLA160>20-fold selective vs. LYPLA2
ML349 LYPLA2144>20-fold selective vs. LYPLA1

Table 2: In Situ Target Engagement in Murine T-cells

CompoundTarget(s) Inhibited in CellsConcentration for Complete Inhibition
This compound LYPLA1, LYPLA2, ABHD11~ 1 µM
ML348 LYPLA1Not specified
ML349 LYPLA2Not specified

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows described in this guide.

G cluster_0 Protein Palmitoylation Cycle PAT Protein Acyltransferases (PATs) (e.g., DHHC enzymes) Protein_pal Palmitoylated Protein PAT->Protein_pal Protein_unpal Substrate Protein (e.g., RAS) Protein_unpal->PAT Palmitate LYPLA1_2 LYPLA1 / LYPLA2 (APT1 / APT2) Protein_pal->LYPLA1_2 Depalmitoylation LYPLA1_2->Protein_unpal ML211 This compound ML211->LYPLA1_2

Figure 1: Simplified signaling pathway of protein palmitoylation and depalmitoylation, highlighting the inhibitory action of this compound on LYPLA1 and LYPLA2.

G cluster_0 Competitive ABPP Workflow Proteome Cell Lysate or Intact Cells Incubate_inhibitor Incubate with Inhibitor (e.g., this compound) or Vehicle (DMSO) Proteome->Incubate_inhibitor Add_probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rhodamine) Incubate_inhibitor->Add_probe SDS_PAGE Separate Proteins by SDS-PAGE Add_probe->SDS_PAGE Scan_gel In-Gel Fluorescence Scanning SDS_PAGE->Scan_gel Analyze Analyze Band Intensities Scan_gel->Analyze

Figure 2: Experimental workflow for competitive activity-based protein profiling (ABPP) to assess inhibitor specificity.

G cluster_0 Logic for Validating On-Target Effects Phenotype_ML211 Phenotype observed with this compound Conclusion Conclusion Phenotype_ML211->Conclusion Matches phenotype of ML348 and/or ML349? Phenotype_ML348 Phenotype observed with ML348 (LYPLA1 selective) Phenotype_ML348->Conclusion Phenotype_ML349 Phenotype observed with ML349 (LYPLA2 selective) Phenotype_ML349->Conclusion

Figure 3: Logical relationship for using selective inhibitors to validate that a phenotype is due to inhibition of LYPLA1 and/or LYPLA2.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor against a panel of active enzymes in a complex biological sample.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • This compound, ML348, ML349, and a negative control compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Protocol:

  • Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1 mg/mL in the lysis buffer.

  • Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate 50 µL of the proteome with the test compound (this compound, ML348, ML349, or vehicle control) at the desired concentration for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rhodamine probe to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

  • SDS-PAGE: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins on a 12% SDS-PAGE gel.

  • Gel Imaging: Visualize the labeled proteins using a fluorescence gel scanner.

  • Analysis: Compare the band intensities between the inhibitor-treated lanes and the vehicle control. A decrease in the intensity of a specific band indicates that the inhibitor has bound to and blocked the activity of that enzyme.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells in culture

  • This compound or vehicle control (DMSO)

  • PBS with protease inhibitors

  • Thermal cycler

  • Lysis buffer with detergents (e.g., RIPA buffer)

  • Antibodies against LYPLA1 and LYPLA2

  • Western blotting reagents and equipment

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble LYPLA1 and LYPLA2 by Western blotting using specific antibodies.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxicity of the compounds.

Materials:

  • Cells in a 96-well plate

  • This compound, ML348, ML349 at various concentrations

  • MTS reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compounds for a desired period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (concentration that causes 50% reduction in cell viability).

By employing these experimental approaches, researchers can rigorously validate the on-target and off-target effects of this compound in a cellular context, ensuring its appropriate use as a chemical probe to dissect the roles of LYPLA1 and LYPLA2 in health and disease.

Cross-Validation of ML-211's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-211 (also known as ML210), a potent inducer of ferroptosis, with other alternatives. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in cancer research.

This compound has emerged as a significant tool in the study of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Its primary mechanism of action is the selective and covalent inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides.[1][2][3] Inhibition of GPX4 by this compound leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[2][4] This guide cross-validates the effects of this compound in various cancer cell lines and compares its performance with other commonly used ferroptosis inducers.

Comparative Efficacy of Ferroptosis Inducers

This compound exhibits potent cell-killing activity across a broad spectrum of cancer cell lines.[2] Its efficacy is particularly pronounced in cell lines that are dependent on GPX4 for survival, such as certain types of clear-cell carcinomas.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-known ferroptosis inducers, RSL3 and FIN56.

CompoundTargetHT1080 (Fibrosarcoma) IC50BJeLR (HRAS G12V) IC50Notes
This compound (ML210) Covalent GPX4 inhibitor~0.1 µM[6]71 nMProdrug that is activated intracellularly.[3]
RSL3 Covalent GPX4 inhibitorVaries by studyVaries by studyDirectly inhibits GPX4.[1]
FIN56 Promotes GPX4 degradationVaries by studyVaries by studyInduces ferroptosis through a distinct mechanism involving GPX4 degradation.[7]

Signaling Pathway of this compound-Induced Ferroptosis

This compound's mechanism involves a series of intracellular transformations. The prodrug this compound is converted to JKE-1674, which is then further transformed into the active electrophile JKE-1777.[3] This active form covalently binds to the selenocysteine residue in the active site of GPX4, inactivating the enzyme.[3] This inactivation disrupts the cellular antioxidant defense system, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.

ML211_Pathway This compound Signaling Pathway to Ferroptosis ML211 This compound (Prodrug) JKE1674 JKE-1674 ML211->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Intracellular Transformation GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS Reduces GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Lipid_OH Lipid Alcohols GPX4->Lipid_OH Conversion to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GSH Glutathione (GSH) GSH->GPX4 Cofactor Experimental_Workflow General Workflow for In Vitro Compound Testing cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Viability_Assay Cell Viability Assay (e.g., Resazurin) Incubate_48_72h->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubate_48_72h->Lipid_Peroxidation_Assay Measure_Signal Measure Fluorescence/ Absorbance Viability_Assay->Measure_Signal Lipid_Peroxidation_Assay->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 Compare_Potency Compare Compound Potency Calculate_IC50->Compare_Potency

References

Safety Operating Guide

Navigating the Safe Disposal of ML-211: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ML-211, a carbamate-based dual inhibitor of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2).[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, tightly fitting safety goggles or a face shield, chemical-resistant gloves that have been inspected prior to use, and a lab coat or complete suit protecting against chemical exposure.[4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mist.[4]

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[4]

  • Skin: Wash off with soap and plenty of water. Remove any contaminated clothing. Consult a physician if irritation persists.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]

Quantitative Data for this compound

For easy reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₃₀N₄O₂
Formula Weight 418.5 g/mol
IC₅₀ for LYPLA1 17 nM
IC₅₀ for LYPLA2 30 nM
IC₅₀ for ABHD11 10 nM
Solubility in DMSO 30 mg/mL
Solubility in DMF 30 mg/mL
Solubility in Ethanol 10 mg/mL
Storage Temperature -20°C
Stability ≥ 2 years at -20°C

Source: Cayman Chemical[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.

Experimental Protocol: this compound Waste Disposal

Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Waste chemical labels

  • Personal Protective Equipment (PPE) as described above

  • Inert absorbent material (e.g., vermiculite, sand)

  • Sealable bags for contaminated materials

Methodology:

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected separately from liquid waste.

  • Container Preparation and Labeling:

    • Select a waste container that is compatible with the chemical nature of this compound and any solvents used.

    • As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[7]

    • The label must clearly state "this compound Waste" and list all constituents, including solvents. The date of initial waste accumulation must also be recorded.[7]

  • Waste Accumulation:

    • Solid Waste: Place all contaminated disposable materials directly into the labeled solid waste container.

    • Liquid Waste: Collect all solutions containing this compound in a designated, labeled liquid waste container. Keep the container securely closed when not in use.

    • Empty Containers: Original containers of this compound should be emptied as much as possible. Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.

    • Contain the spill to prevent it from spreading.

    • Absorb the spilled material with an inert absorbent.

    • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure that the storage area is away from incompatible materials, direct sunlight, and sources of heat or ignition.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][8]

    • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

ML211_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate spill Spill Occurs ppe->spill label_solid Label Solid Waste Container segregate->label_solid label_liquid Label Liquid Waste Container segregate->label_liquid collect_solid Collect Contaminated Solids label_solid->collect_solid collect_liquid Collect this compound Solutions label_liquid->collect_liquid store Store Sealed Containers in Designated Waste Area collect_solid->store collect_liquid->store spill->segregate No manage_spill Manage Spill with Inert Absorbent spill->manage_spill Yes manage_spill->collect_solid contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible chemical handling from acquisition to disposal. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Essential Safety and Handling Protocols for ML-211

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is a synthesis of safety information for various chemical products designated with "211". It is imperative for researchers to identify the specific ML-211 compound in use by its Chemical Abstracts Service (CAS) number and consult the manufacturer-provided Safety Data Sheet (SDS) for definitive safety protocols. The information below is intended as a general laboratory safety reference and may not be sufficient for the specific hazards of your compound.

This guide provides essential safety and logistical information for handling chemical compounds broadly identified as this compound. It is designed to offer immediate, procedural guidance to laboratory professionals, ensuring safe operational and disposal practices.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling substances labeled "211" based on a review of available safety literature.

Protection Type Recommended Equipment Purpose Standards
Eye and Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1][2]To prevent eye contact with splashes or vapors.[1]NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile).[3]To prevent skin contact and absorption.[1] Gloves should be inspected before use and disposed of properly.[1]EU Directive 89/686/EEC and EN 374.[1]
Body Protection Complete chemical-resistant suit or lab coat.[1]To protect against skin exposure from spills or splashes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]Chosen based on the level of activity and exposure.
Respiratory Protection NIOSH-certified (or equivalent) respirator.Necessary when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the substance is volatile or produces aerosols.[2]Use equipment tested and approved under appropriate government standards.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_sds Consult Specific SDS prep_ppe Don Proper PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_exp Conduct Experiment prep_area->handle_exp Proceed to Handling handle_spill Spill Containment Kit Ready handle_exp->handle_spill disp_decon Decontaminate Work Area handle_exp->disp_decon Proceed to Disposal disp_waste Segregate Hazardous Waste disp_decon->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Store in Sealed, Labeled Containers disp_ppe->disp_container

Caption: Workflow for safe handling of this compound.

Procedural Guidance

Pre-Experiment:

  • Consult the SDS: Always locate and thoroughly read the specific Safety Data Sheet for your this compound compound.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • PPE Inspection: Before use, inspect all PPE for signs of damage or degradation.[1]

Handling and Use:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of vapor or mist.[1]

  • Hygiene Practices: Wash hands thoroughly before breaks and immediately after handling the product.[1][2] Do not eat, drink, or smoke in the work area.[2][4]

  • Emergency Preparedness: Keep a spill containment kit readily accessible. Be familiar with the location and operation of emergency eyewash stations and safety showers.

Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[2]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

  • In all cases of significant exposure, consult a physician. [1]

  • Spills: For small spills, absorb with an inert material and place in a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1]

Disposal:

  • Waste Segregation: Do not mix hazardous waste with non-hazardous waste.[5]

  • Containerization: Collect waste in suitable, closed, and correctly labeled containers.[1]

  • Regulatory Compliance: Dispose of all waste in accordance with applicable local, state, and federal regulations.[5][6] Contact your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.